The Metabolic Nexus of 2-Hydroxytridecanoic Acid: A Technical Guide to α-Oxidation and Sphingolipid Dynamics
Executive Summary As a Senior Application Scientist, I approach cellular metabolism not merely as a map of static pathways, but as a dynamic, interconnected network of chemical fluxes. 2-Hydroxytridecanoic acid (C13:0-OH...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach cellular metabolism not merely as a map of static pathways, but as a dynamic, interconnected network of chemical fluxes. 2-Hydroxytridecanoic acid (C13:0-OH), an odd-chain α-hydroxy fatty acid, serves as a critical node in this network. Historically viewed as a minor lipid intermediate or a mass spectrometry internal standard, recent metabolomic profiling reveals its active role in peroxisomal metabolism, sphingolipid biosynthesis, and cellular stress responses. This whitepaper deconstructs the mechanistic routing of 2-hydroxytridecanoic acid, providing researchers and drug development professionals with self-validating experimental workflows to interrogate its metabolic fate.
Mechanistic Grounding: The Dual Fate of 2-Hydroxy Fatty Acids
The presence of a hydroxyl group at the α-carbon (C2) of 2-hydroxytridecanoic acid creates a steric hindrance that completely blocks standard mitochondrial β-oxidation. Consequently, the cellular processing of this lipid is strictly partitioned into two primary metabolic fates:
Pathway A: Peroxisomal α-Oxidation
To yield energy or shorter-chain precursors, 2-hydroxytridecanoic acid must be imported into the peroxisome and activated to 2-hydroxytridecanoyl-CoA. It is then subjected to cleavage by the thiamine pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) (1)[1]. This lyase reaction removes the carboxyl carbon as formyl-CoA, generating a one-carbon shortened fatty aldehyde (dodecanal, C12:0-CHO) (2)[2]. The aldehyde is subsequently oxidized to dodecanoic acid (lauric acid, C12:0), which is now structurally permissible for standard β-oxidation.
Pathway B: Sphingolipid Biosynthesis
Alternatively, 2-hydroxy fatty acids act as direct substrates for the ceramide synthase (CerS) family. Activated 2-hydroxytridecanoyl-CoA can be condensed with a sphingoid base to form 2-hydroxylated ceramides, which are critical for stabilizing membrane microdomains and regulating apoptosis (3)[3].
Metabolic routing of 2-hydroxytridecanoic acid through α-oxidation and sphingolipid synthesis.
Quantitative Metabolomics & Biomarker Utility
In contemporary metabolomics, the detection of 2-hydroxytridecanoic acid provides a high-resolution snapshot of cellular metabolic flux. Advanced matrix-assisted laser desorption/ionization (MALDI) techniques utilizing Brønsted–Lowry acid–base-driven matrices have successfully mapped this metabolite in complex biological tissues without the interference of traditional matrix ions (4)[4]. Furthermore, recent multi-omics profiling has identified 2-OH-C13:0 as a statistically significant biomarker correlated with tissue quality and glycolytic activity (5)[5].
Table 1: Quantitative Metabolomic Profiling of 2-Hydroxytridecanoic Acid
Biological Context
Analytical Platform
2-OH-C13:0 Trend / Role
Correlative Metrics
Reference Context
Targeted Metabolomics (Biofluids)
MAILD MALDI-TOF MS
Detected as discrete ion ([M-H]⁻)
High signal-to-noise in ionless matrices
PNAS (2009)
Postmortem Tissue Quality (Avian)
LC-MS/MS (Negative Mode)
Downregulated (Fold Change: 0.20)
pH (r=0.90), Shear Force (r=0.65)
MDPI (2025)
Microbial Thermal Stress
GC-MS
Maintained at ~0.2-0.5% of total FA
Biomass accumulation
Res.Gate (2025)
Experimental Protocols: Self-Validating Systems
A hallmark of rigorous application science is the design of self-validating protocols. To accurately study 2-hydroxytridecanoic acid metabolism, we must isolate its specific pathways from the broader lipidome.
Causality: To measure the specific α-oxidation rate of 2-OH-C13:0, we must uncouple it from downstream β-oxidation. We utilize oxythiamine, a competitive antagonist of thiamine pyrophosphate (TPP), which selectively inhibits the HACL1 enzyme responsible for α-oxidation cleavage (6)[6].
Trustworthiness (Self-Validation): This protocol validates itself internally. The addition of oxythiamine should result in a stoichiometric accumulation of 2-hydroxytridecanoyl-CoA and a complete ablation of dodecanoic acid (C12:0) formation. If C12:0 still forms, it indicates either an alternative cleavage pathway or external contamination.
Step-by-Step Methodology:
Cell Culture & Pre-treatment: Plate target cells (e.g., wild-type fibroblasts) at 8×10⁵ cells/well. Pre-incubate with 10 mM oxythiamine for 2 hours to fully deplete TPP and inhibit HACL1.
Substrate Loading: Spike the culture media with 30 μM of stable-isotope labeled [U-¹³C]-2-hydroxytridecanoic acid, pre-conjugated to fatty acid-free BSA (3:1 molar ratio) to facilitate cellular uptake.
Incubation & Quenching: Incubate for 24 hours. Rapidly quench metabolism by washing cells with ice-cold PBS and immediately adding 80% LC-MS grade methanol pre-chilled to -80°C.
Biphasic Lipid Extraction: Add chloroform and water to achieve a final Folch ratio of 2:2:1.8 (MeOH:CHCl₃:H₂O). Centrifuge at 15,000 × g for 10 min to separate the organic lipid phase from the aqueous phase.
LC-MS/MS Analysis: Isolate the lower organic phase. Analyze via reverse-phase LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the multiple reaction monitoring (MRM) transitions of[¹³C]-C13:0-OH and its direct α-oxidation product [¹³C]-C12:0.
Self-validating experimental workflow for tracing 2-hydroxytridecanoic acid α-oxidation flux.
Causality: To determine the rate at which 2-OH-C13:0 is incorporated into ceramides, we must track its conversion by CerS.
Trustworthiness (Self-Validation): Utilizing a genetic knockdown of Fatty Acid 2-Hydroxylase (FA2H) ensures no endogenous 2-OH fatty acids are produced de novo. Therefore, any 2-OH-ceramides detected via mass spectrometry are guaranteed to be derived exclusively from the exogenously supplied 2-OH-C13:0, providing absolute quantitative confidence.
Implications for Drug Development & Disease Modeling
Understanding the metabolic routing of 2-hydroxytridecanoic acid has profound implications for translational medicine:
Peroxisomal Disorders: Diseases such as Refsum disease and Zellweger spectrum disorders are characterized by catastrophic defects in α-oxidation. 2-OH-C13:0 serves as an excellent in vitro probe to assess the efficacy of pharmacological chaperones or gene therapies aimed at restoring peroxisomal HACL1 or PHYH function.
Neurodegeneration: Mutations in the FA2H gene lead to fatty acid hydroxylase-associated neurodegeneration (FAHN), a severe demyelinating disease. Tracing how exogenous 2-hydroxy fatty acids like 2-OH-C13:0 might bypass this enzymatic block and successfully incorporate into myelin sphingolipids opens novel avenues for lipid replacement therapies.
References
NII.ac.jp. "Fatty acid metabolism in peroxisomes and related disorders." 1
Frontiers. "2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy." 6
MDPI. "Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases." 3
Portland Press. "Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid." 2
PNAS. "Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics." 4
An In-depth Technical Guide to the Biological Functions of Alpha-Hydroxy Fatty Acids
Introduction to Alpha-Hydroxy Fatty Acids Alpha-hydroxy fatty acids (α-HFAs) are a unique class of fatty acids characterized by a hydroxyl group attached to the alpha-carbon (C-2) of the acyl chain. This structural featu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Alpha-Hydroxy Fatty Acids
Alpha-hydroxy fatty acids (α-HFAs) are a unique class of fatty acids characterized by a hydroxyl group attached to the alpha-carbon (C-2) of the acyl chain. This structural feature confers distinct physicochemical properties that are pivotal to their biological roles, which are fundamentally different from their non-hydroxylated counterparts. While often associated with cosmetic applications for skin exfoliation, the endogenous functions of α-HFAs are far more profound, playing critical roles in the structural integrity of cellular membranes and in complex signaling pathways.[1][2][3][4][5][6]
This technical guide provides a comprehensive overview of the core biological functions of α-HFAs, delving into their biosynthesis, their integral role in the formation of vital structures like the myelin sheath and the skin's permeability barrier, and their implications in various human diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of α-HFA metabolism and function.
Biosynthesis and Metabolism of Alpha-Hydroxy Fatty Acids
The synthesis of α-HFAs is a tightly regulated enzymatic process, primarily occurring in the endoplasmic reticulum.[7] The key enzyme responsible for the α-hydroxylation of fatty acids is Fatty Acid 2-Hydroxylase (FA2H) .[7][8][9][10][11][12][13][14][15][16][17][18][19][20]
The Central Role of Fatty Acid 2-Hydroxylase (FA2H)
FA2H is a monooxygenase that catalyzes the stereospecific addition of a hydroxyl group to the C-2 position of a fatty acid, producing (R)-2-hydroxy fatty acids.[8][18] This enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), which are subsequently incorporated into sphingolipids. The expression of the FA2H gene is tissue-specific, with high levels observed in the brain, skin, kidneys, and testes, correlating with the tissues where α-hydroxy sphingolipids are abundant.[7][13]
The biosynthesis of α-hydroxylated sphingolipids follows the general pathway of sphingolipid synthesis, with the hydroxylation step occurring on the fatty acid substrate before its incorporation into ceramide by ceramide synthases.[9][14]
Alpha-Oxidation Pathway
While FA2H is the primary route for the synthesis of α-HFAs for incorporation into complex lipids, the alpha-oxidation pathway, occurring in peroxisomes, is involved in the catabolism of certain fatty acids, including branched-chain fatty acids like phytanic acid.[21][22][23][24] This pathway involves an initial α-hydroxylation step, followed by decarboxylation, and can generate α-HFAs as intermediates.[23]
Diagram: Biosynthesis of Alpha-Hydroxy Sphingolipids
Caption: Simplified pathway of α-hydroxy sphingolipid synthesis.
Core Biological Functions
The presence of the α-hydroxyl group imparts unique properties to the lipids that contain them, enabling specific molecular interactions that are crucial for their biological functions.
Role in Sphingolipid Metabolism and Membrane Structure
Alpha-hydroxylated sphingolipids are integral components of cellular membranes, particularly in lipid rafts.[8] The hydroxyl group can participate in hydrogen bonding with adjacent lipids and proteins, which is thought to increase the stability and rigidity of the membrane.[7][13][15][18] This enhanced interaction is critical for the proper functioning of membrane microdomains, which are involved in a variety of cellular processes, including signal transduction and protein trafficking.[13]
Essential Component of the Myelin Sheath
The myelin sheath, a specialized membrane that insulates nerve axons, is exceptionally rich in lipids, with a significant portion being α-hydroxylated galactosylceramides.[7][13][17][19][25][26][27] The expression of FA2H closely follows the timeline of myelination during development.[7][13] The α-hydroxyl group is believed to be crucial for the stability and compaction of the myelin sheath by forming lateral hydrogen bonds.[13] The absence of these hydroxylated lipids leads to severe myelin defects and neurodegeneration.[10][11][12][14][19][27]
Function in the Epidermal Permeability Barrier
The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier is composed of corneocytes embedded in a lipid matrix rich in ceramides, a significant fraction of which are α-hydroxylated.[8][14][28][29] These α-hydroxyceramides are essential for the formation and maintenance of the epidermal permeability barrier.[8][14][29] Deficiencies in α-hydroxyceramides can lead to skin conditions characterized by a compromised barrier function.[29] While topically applied AHAs at cosmetic concentrations generally do not disrupt the epidermal barrier and can even support its function, higher concentrations may pose a risk of irritation.[[“]][31][32]
Involvement in Cellular Signaling
Beyond their structural roles, α-hydroxylated sphingolipids are emerging as important players in cellular signaling.[14][16] They have been implicated in regulating cell cycle progression, differentiation, and apoptosis.[9][16][20][33] For instance, some studies suggest that α-hydroxyceramides may have enhanced pro-apoptotic activity compared to their non-hydroxylated counterparts, potentially through the activation of specific protein phosphatases.[14][20]
Table: Distribution and Function of Alpha-Hydroxy Fatty Acids
Tissue/Cell Type
Primary α-HFA-Containing Lipids
Key Functions
Nervous System (Myelin)
Galactosylceramide, Sulfatide
Myelin sheath stability and compaction, rapid nerve impulse transmission.[7][10][11][13][17][19][25][27]
Epidermis (Stratum Corneum)
Ceramides, Glucosylceramides
Epidermal permeability barrier, prevention of water loss.[8][14][28][29]
Various Cell Types
Ceramides, Sphingomyelins
Regulation of cell cycle, differentiation, apoptosis, membrane microdomain organization.[9][14][16][20]
Alpha-Hydroxy Fatty Acids in Health and Disease
Given their fundamental roles, it is not surprising that dysregulation of α-HFA metabolism is associated with several human diseases.
Neurological Disorders
Mutations in the FA2H gene are the underlying cause of a group of rare, autosomal recessive neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) .[10][11][12][14][15][27] FAHN is characterized by progressive spastic paraplegia, dystonia, ataxia, and leukodystrophy, which is a loss of white matter in the brain.[8][10][11][12][15] These symptoms are a direct consequence of the inability to produce α-hydroxylated sphingolipids, leading to demyelination and axonal degeneration.[11][19][27]
Skin Disorders
As essential components of the epidermal barrier, alterations in the levels of α-hydroxyceramides have been linked to various skin conditions. For example, reduced levels of these lipids are observed in psoriasis and dry skin, contributing to the compromised barrier function seen in these disorders.[29]
Role in Cancer
The role of FA2H and α-hydroxylated sphingolipids in cancer is complex and appears to be context-dependent.[12][15] Some studies have shown that low expression of FA2H correlates with a poor prognosis in certain cancers, suggesting a tumor-suppressive role.[15] Conversely, other studies have implicated elevated levels of α-hydroxylated sphingolipids in tumor progression and drug resistance.[12][16] The synthetic α-HFA, 2-hydroxyoleic acid, has shown anti-cancer properties by inducing apoptosis in various cancer cell lines.[15] Further research is needed to elucidate the precise mechanisms and therapeutic potential of targeting α-HFA metabolism in cancer.
Analytical Methodologies for Alpha-Hydroxy Fatty Acid Research
The accurate detection and quantification of α-HFAs in biological samples are crucial for understanding their metabolism and function. The primary analytical techniques employed are based on chromatography and mass spectrometry.[34][35][36][37]
Chromatographic and Mass Spectrometric Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for the analysis of fatty acids.[35] Prior to analysis, α-HFAs require derivatization to increase their volatility and thermal stability.[35]
Liquid Chromatography-Mass Spectrometry (LC-MS): The most widely used technique for the analysis of α-HFAs and their complex lipid derivatives.[34][36] LC-MS offers high sensitivity and specificity, allowing for the separation and identification of various α-HFA-containing lipid species.[34][36]
Sample Preparation and Derivatization
Proper sample preparation is critical for accurate analysis. This typically involves lipid extraction from tissues or cells, followed by hydrolysis to release the fatty acids. For GC-MS analysis, derivatization of the hydroxyl and carboxyl groups is necessary. For LC-MS, derivatization may not be required, but it can be used to enhance ionization efficiency and chromatographic separation.[35][38] Chiral derivatizing agents can be used to determine the stereochemistry of the α-hydroxyl group.[38]
Diagram: Experimental Workflow for α-HFA Analysis
Caption: General workflow for the analysis of α-HFAs.
Experimental Protocols
Protocol: Analysis of Alpha-Hydroxy Fatty Acids by GC-MS
This protocol provides a general framework for the analysis of α-HFAs in biological samples. Optimization may be required depending on the specific sample type and instrumentation.
1. Lipid Extraction (Folch Method)
Homogenize the tissue sample in chloroform:methanol (2:1, v/v).
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation
Resuspend the dried lipid extract in 1 M methanolic NaOH.
Heat at 80°C for 1 hour to saponify the lipids.
Cool and add 14% boron trifluoride in methanol.
Heat at 80°C for 30 minutes to form FAMEs.
Cool and add hexane and water. Vortex and centrifuge.
Collect the upper hexane layer containing the FAMEs.
3. Derivatization of Hydroxyl Group
Dry the FAME extract under nitrogen.
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups.
4. GC-MS Analysis
Inject the derivatized sample onto a suitable GC column (e.g., a polar capillary column).
Use a temperature gradient to separate the FAMEs.
Acquire mass spectra using electron ionization (EI).
Identify α-hydroxy FAMEs based on their retention times and characteristic fragmentation patterns.
Conclusion and Future Directions
Alpha-hydroxy fatty acids are far more than simple metabolic intermediates; they are crucial structural components of vital biological barriers and are increasingly recognized as important signaling molecules. The study of α-HFAs has significant implications for our understanding of neurodegenerative diseases, skin disorders, and cancer.
Future research should focus on several key areas:
Elucidating the full spectrum of signaling pathways regulated by α-hydroxylated sphingolipids.
Identifying and characterizing other enzymes that may be involved in α-HFA metabolism.[15]
Developing novel therapeutic strategies that target the FA2H enzyme or modulate the levels of specific α-HFA-containing lipids for the treatment of associated diseases.
Exploring the dietary sources and nutritional impact of α-HFAs and their esters.[1]
A deeper understanding of the biological functions of alpha-hydroxy fatty acids will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.
References
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Lee, J. W., et al. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry. Retrieved from [Link]
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Aukema, H. M., & Holub, B. J. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Bioactive Lipids (pp. 189-212). AOCS Press. Retrieved from [Link]
Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. British Journal of Dermatology, 137(6), 934-938. Retrieved from [Link]
Eckhardt, M., et al. (2005). A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin. Biochemical Journal, 388(Pt 1), 245–254. Retrieved from [Link]
Zhu, S., et al. (2025). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Food & Function. Retrieved from [Link]
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Kishimoto, Y., Akanuma, H., & Singh, I. (1979). Fatty acid alpha-hydroxylation and its relation to myelination. Molecular and cellular biochemistry, 28(1-3), 93–105. Retrieved from [Link]
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Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et biophysica acta, 1801(4), 405–414. Retrieved from [Link]
Hofmann, K., et al. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4867. Retrieved from [Link]
Park, J. H., & Park, W. J. (2009). Fatty acid 2-hydroxylase regulates cAMP-induced cell cycle exit in D6P2T Schwannoma cells. The Journal of biological chemistry, 284(16), 10580–10589. Retrieved from [Link]
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Eckhardt, M., et al. (2005). A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin. Biochemical Journal, 388(Pt 1), 245–254. Retrieved from [Link]
Hama, H., et al. (2008). FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin. Journal of lipid research, 49(1), 153–161. Retrieved from [Link]
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Vidal, S. I., Menta, N., & Friedman, A. (2025). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids. Journal of Drugs in Dermatology, 24(5), 549-548. Retrieved from [Link]
Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. British journal of dermatology, 137(6), 934–938. Retrieved from [Link]
Kallianiotis, A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(15), 3323. Retrieved from [Link]
Schwiderski, R. L. (2010). A rapid method for determination of alpha hydroxy acids in seawater an. Scholars' Mine. Retrieved from [Link]
Lazzari, P., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. Molecules, 26(20), 6249. Retrieved from [Link]
Zöller, I., et al. (2008). Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration. Journal of Neuroscience, 28(38), 9588-9598. Retrieved from [Link]
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The Biogeochemistry and Analytical Utility of 2-Hydroxytridecanoic Acid: An In-Depth Technical Guide
Executive Summary 2-Hydroxytridecanoic acid (2-OH-C13:0) is a rare, odd-chain α -hydroxy fatty acid that occupies a unique niche in both microbial biogeochemistry and modern analytical chemistry. While its natural abunda...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxytridecanoic acid (2-OH-C13:0) is a rare, odd-chain
α
-hydroxy fatty acid that occupies a unique niche in both microbial biogeochemistry and modern analytical chemistry. While its natural abundance is restricted to highly specific microbial membranes and trace metabolic pathways, this exact biological scarcity makes it an indispensable tool for researchers. In targeted metabolomics and lipidomics, 2-OH-C13:0 serves as the gold-standard internal standard for quantifying endotoxins and sphingolipids.
This whitepaper synthesizes recent findings on the natural distribution of 2-OH-C13:0 and provides drug development professionals and analytical scientists with field-proven, self-validating protocols for its extraction and application in mass spectrometry.
Chemical Ontology and Biosynthetic Origins
Fatty acid biosynthesis in mammalian systems predominantly utilizes acetyl-CoA (a 2-carbon primer), resulting in even-chain fatty acids. In contrast, specific bacterial and marine organisms utilize propionyl-CoA (a 3-carbon primer) to synthesize odd-chain fatty acids (OCFAs).
The formation of 2-hydroxytridecanoic acid requires a secondary enzymatic step: the
α
-hydroxylation of tridecanoic acid. In Gram-negative bacteria, this is often mediated by enzymes homologous to LpxA and LpxD, which incorporate
α
-hydroxy fatty acids directly into the Lipid A core of lipopolysaccharides (LPS) to modulate membrane fluidity and host immune evasion[1].
Biosynthetic pathway of 2-OH-C13:0 and its incorporation into bacterial Lipid A.
Natural Sources and Quantitative Abundance
Because of its specialized biosynthetic requirements, 2-OH-C13:0 is not ubiquitous. It is primarily isolated from the cellular membranes of specific bacteria, trace marine organisms, and as a secondary fermentation metabolite.
Recent 2025 lipidomic profiling of the Gram-positive bacterium 2 demonstrated that 2-OH-C13:0 constitutes a minor but highly regulated component of its membrane, dynamically shifting in response to thermal stress during adaptive laboratory evolution[2]. Beyond bacteria, trace amounts have been detected in the metabolomes of higher organisms, such as in the postmortem tissues of 3, where its presence is likely derived from the host's gut microbiome or dietary fermentation[3].
Table 1: Quantitative Abundance of 2-OH-C13:0 in Natural Matrices
Biological Source
Matrix Type
Relative Abundance / Status
Biological Function / Context
Streptococcus equinus HC5
Bacterial Membrane
0.20% – 0.61% of total fatty acids
Membrane fluidity regulation under thermal stress[2].
Synthesized during wood pulp waste fermentation[4].
Sansui Duck Tissue
Skeletal Muscle
Differential Metabolite
Microbiome-derived marker linked to postmortem meat quality[3].
Strategic Utility in Targeted Metabolomics
In pharmacokinetic studies and clinical diagnostics, quantifying endotoxins (via 3-hydroxy fatty acids) or specific lipid biomarkers requires an internal standard (IS) that perfectly mimics the target analyte's extraction kinetics without contributing to the endogenous baseline.
Why 2-OH-C13:0 is the Gold Standard:
Zero Endogenous Background: Mammalian tissues do not synthesize 2-OH-C13:0. Spiking it into human plasma or tissue lysates guarantees zero baseline interference.
Structural Homology: The
α
-hydroxyl group ensures that 2-OH-C13:0 partitions into organic solvents at the exact same rate as target
α
-hydroxy and
β
-hydroxy fatty acids (e.g.,1)[1].
Chromatographic Resolution: Its 13-carbon chain length elutes cleanly between the highly abundant C12 and C14 endogenous lipids during Gas Chromatography (GC), preventing peak co-elution.
Self-validating GC-MS workflow utilizing 2-OH-C13:0 as an internal standard.
Self-Validating Analytical Methodology
To ensure maximum trustworthiness and reproducibility, the following protocol details the extraction, derivatization, and GC-MS quantification of fatty acids using 2-OH-C13:0 as an internal standard. This methodology incorporates built-in causality checks to validate the integrity of every run.
Phase 1: Matrix Preparation and Spiking
Step 1.1: Aliquot 100
μ
L of biological sample (e.g., bacterial culture or plasma) into a borosilicate glass test tube with a Teflon-lined cap.
Step 1.2: Spike exactly 10
μ
L of a 10
μ
g/mL 2-OH-C13:0 standard solution (prepared in methanol) into the sample.
Causality Check: Spiking the IS before any chemical manipulation ensures that any subsequent volumetric losses, incomplete phase separations, or derivatization inefficiencies are mathematically normalized. If the absolute peak area of 2-OH-C13:0 drops by >30% compared to a neat standard, the system flags a matrix suppression or extraction failure.
Phase 2: Alkaline Saponification
Step 2.1: Add 1 mL of Reagent 1 (3.75 M NaOH in 1:3 v/v Methanol/Water). Vortex vigorously.
Step 2.2: Incubate the sealed tubes in a heating block at 95 °C for 25 minutes[5].
Causality Check: Hydroxy fatty acids in bacteria are often tightly bound via robust amide linkages within Lipid A or sphingolipids. Standard lipid extractions (like Folch) fail to extract these. High-heat alkaline saponification is strictly required to hydrolyze these amide bonds and liberate the free fatty acids.
Step 3.1: Cool tubes to room temperature. Add 2 mL of Reagent 2 (Methanolic HCl, 6N) to methylate the carboxylic acid groups, forming Fatty Acid Methyl Esters (FAMEs). Incubate at 80 °C for 10 minutes.
Step 3.2: Extract the FAMEs by adding 1.25 mL of Hexane/Methyl tert-butyl ether (1:1 v/v). Vortex and centrifuge to separate the phases. Transfer the upper organic layer.
Step 3.3 (Optional but Recommended): To prevent the free
α
-hydroxyl group from causing peak tailing on the GC column, add 50
μ
L of BSTFA + 1% TMCS to silylate the hydroxyl group. Incubate at 60 °C for 15 minutes.
Causality Check: Derivatization drastically lowers the boiling point and neutralizes the polarity of the fatty acids, preventing them from irreversibly binding to the active sites of the GC capillary column.
Phase 4: GC-MS Analysis
Step 4.1: Inject 1
μ
L of the derivatized extract into a GC-MS system equipped with a methyl-silicone capillary column (e.g., HP-ULTRA 2, 25 m × 0.2 mm × 0.33
μ
m)[5].
Step 4.2: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the specific quantifier ions for the derivatized 2-OH-C13:0 (typically m/z 175 for the cleavage fragment of the
α
-hydroxy methyl ester).
Step 4.3 (Self-Validation): Run a "Procedural Blank" (water spiked with 2-OH-C13:0) every 10 samples. This validates that no carryover is occurring in the GC inlet and confirms the stability of the derivatization reagents.
References
Integrated Proteomics and Metabolomics Profiling Unravels Molecular Mechanisms Underlying Postmortem Meat Quality Between Two Ages and Muscle Types in Sansui Duck
National Institutes of Health (PMC)[Link]
Enhancing bovicin HC5 production in Streptococcus equinus HC5 through adaptive laboratory evolution under thermal stress
National Institutes of Health (PMC)[Link]
De Novo Biosynthesis and Enzymatic Alpha-Hydroxylation of 2-Hydroxytridecanoic Acid: A Technical Whitepaper
Executive Summary 2-Hydroxytridecanoic acid (2-HTA) is a rare, odd-chain alpha-hydroxy fatty acid (C13:0-OH) with emerging significance in sphingolipid metabolism and membrane permeability studies. Unlike standard even-c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxytridecanoic acid (2-HTA) is a rare, odd-chain alpha-hydroxy fatty acid (C13:0-OH) with emerging significance in sphingolipid metabolism and membrane permeability studies. Unlike standard even-chain fatty acids, the biosynthesis of 2-HTA requires a highly coordinated, two-stage metabolic convergence: the priming of the Fatty Acid Synthase (FAS) complex with an odd-chain precursor, followed by stereospecific alpha-hydroxylation mediated by a specialized membrane-bound oxygenase. This whitepaper provides a comprehensive mechanistic breakdown of the 2-HTA biosynthesis pathway, detailing the enzymatic logic, structural biology of the catalysts, and self-validating experimental protocols for its in vitro reconstitution.
The C13:0 Backbone: Propionyl-CoA Priming and Elongation
The fundamental divergence between standard fatty acid synthesis and odd-chain fatty acid (OCFA) synthesis lies in the initiation step. Standard lipogenesis utilizes acetyl-CoA (2C) as the primer. However, to synthesize the 13-carbon backbone of tridecanoic acid, the FAS complex must be primed with propionyl-CoA (3C)[1].
Precursor Generation and FAS Kinetics
Propionyl-CoA is primarily generated through the direct ligation of propionate by propionyl-CoA synthetase (PrpE) or via the catabolic degradation of branched-chain amino acids such as valine and isoleucine[2]. Once propionyl-CoA binds to the acyl carrier protein (ACP) domain of the FAS complex, it undergoes iterative condensation with malonyl-CoA (2C extender units).
To yield tridecanoic acid, the FAS complex executes exactly five elongation cycles (
3C+[5×2C]=13C
)[3]. The resulting tridecanoyl-ACP is cleaved by a thioesterase, releasing free tridecanoic acid into the cytosol.
Fig 1: Propionyl-CoA primed biosynthesis of tridecanoic acid via the FAS complex.
Stereospecific Alpha-Hydroxylation by FA2H
The critical functionalization of tridecanoic acid to 2-hydroxytridecanoic acid is catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an integral endoplasmic reticulum (ER) membrane enzyme[4]. FA2H is responsible for the synthesis of 2-hydroxysphingolipids and operates with strict stereospecificity, exclusively yielding the (R)-enantiomer of alpha-hydroxy fatty acids[5].
Catalytic Mechanism and Electron Transfer
FA2H features an N-terminal cytochrome b5 domain and a highly conserved non-heme iron-binding histidine motif. The catalytic cycle is strictly dependent on molecular oxygen and a continuous supply of electrons from NADPH, mediated by cytochrome P450 reductase[4].
Substrate Activation : Free tridecanoic acid is first thioesterified to tridecanoyl-CoA, which enters the hydrophobic binding pocket of FA2H.
Iron Reduction : The resting Fe(III)-Fe(III) diiron center of FA2H is reduced to an active Fe(II)-Fe(II) state via two single-electron transfers from NADPH.
Oxygenation : Molecular oxygen binds to the reduced diiron center, forming a highly reactive peroxo-diiron intermediate.
Hydrogen Abstraction & Rebound : The intermediate abstracts a hydrogen atom specifically from the alpha-carbon (C2) of the tridecanoyl-CoA backbone. A rapid hydroxyl rebound mechanism then installs the hydroxyl group, releasing (R)-2-hydroxytridecanoyl-CoA and a water molecule[5].
Fig 2: Catalytic cycle of FA2H mediating the stereospecific alpha-hydroxylation of tridecanoyl-CoA.
To study this pathway in vitro, researchers must reconstitute the lipid environment and cofactor dependencies accurately. The following protocol outlines a self-validating system for the synthesis and quantification of 2-HTA.
Procedure : Incubate 50 µM tridecanoic acid with 100 µM Coenzyme A, 5 mM ATP, and 0.1 U/mL Acyl-CoA Synthetase (ACSL) in 50 mM Tris-HCl (pH 7.4) at 37°C for 30 minutes.
Causality : FA2H strictly requires the CoA-thioesterified form of fatty acids; free tridecanoic acid cannot enter the catalytic pocket[4].
Self-Validation Checkpoint : Monitor the depletion of free CoA using Ellman's reagent (DTNB). A stoichiometric drop in absorbance at 412 nm confirms successful thioesterification, preventing false negatives in the downstream hydroxylation assay.
Phase 2: Microsomal Hydroxylation Assay
Procedure : Isolate microsomes from COS7 cells transiently expressing human FA2H. Combine 50 µg of microsomal protein with the synthesized tridecanoyl-CoA, 1 mM NADPH, and 5 mM MgCl
2
. Incubate at 37°C for 45 minutes under aerobic conditions.
Causality : COS7 microsomes are utilized because they provide the native ER lipid bilayer environment essential for the structural integrity of the FA2H transmembrane domains, alongside the endogenous cytochrome P450 reductase necessary for electron transfer[4].
Self-Validation Checkpoint : Run a parallel control reaction omitting NADPH. Because FA2H is strictly an NADPH-dependent oxygenase, the complete absence of 2-HTA in this control validates that the product is generated enzymatically via the FA2H pathway, ruling out non-specific auto-oxidation.
Phase 3: Extraction and LC-MS/MS Quantification
Procedure : Quench the reaction with 2 volumes of methanol containing 10 pmol of deuterated 2-hydroxy-tetradecanoic acid (d3-2-HTA) as an internal standard. Extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 2:2:1). Analyze the organic phase via LC-MS/MS in negative electrospray ionization (ESI-) mode.
Causality : ESI- mode is highly sensitive for carboxylic acids, allowing the precise detection of the [M-H]
−
ion of 2-HTA at an m/z of 229.18[6]. The deuterated internal standard corrects for extraction losses and matrix effects during ionization.
Self-Validation Checkpoint : The recovery rate of the d3-2-HTA standard must exceed 85% to validate the extraction efficiency and ensure quantitative accuracy[7].
Quantitative Data & Analytical Parameters
The successful engineering or in vitro reconstitution of the 2-HTA pathway requires strict adherence to known kinetic and analytical parameters. Table 1 summarizes the critical data points required for pathway optimization and mass spectrometry validation.
Table 1: Kinetic and Analytical Parameters for 2-HTA Biosynthesis
Parameter
Value / Characteristic
Biological & Experimental Significance
FAS Primer Preference
Acetyl-CoA > Propionyl-CoA
Explains the low natural abundance of odd-chain FAs; necessitates propionate supplementation in engineered systems.
FA2H
Km
(Acyl-CoA)
~0.18 - 0.5 µM
High affinity for medium/long-chain acyl-CoAs ensures efficient conversion even at low substrate concentrations.
FA2H Cofactor Requirement
NADPH, O
2
, Fe
2+
Obligate requirement for electron transfer and oxygenation; anaerobic conditions completely halt biosynthesis.
2-HTA Exact Mass
230.1882 Da
Theoretical monoisotopic mass for high-resolution MS calibration[6].
2-HTA [M-H]
−
(m/z)
229.1809
Primary precursor ion for negative-mode LC-MS/MS detection and MRM transitions[6].
Stereospecificity
(R)-enantiomer
FA2H exclusively produces the (R)-2-hydroxy isomer, critical for downstream incorporation into bioactive sphingolipids[5].
References
De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering
Frontiers in Bioengineering and Biotechnology
Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp.
ACS Journal of Agricultural and Food Chemistry
Engineering propionyl-CoA pools for de novo biosynthesis of odd-chain fatty acids in microbial cell factories
Taylor & Francis Bioengineered
The human FA2H gene encodes a fatty acid 2-hydroxylase
PubMed Central (NIH) / Journal of Biological Chemistry
Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases
PubMed Central (NIH)
PubChemLite - 2-hydroxytridecanoic acid (C13H26O3)
Université du Luxembourg (PubChemLite)
Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics
PubMed Central (NIH) / PNAS
2-hydroxytridecanoic acid as a potential biomarker in disease
2-Hydroxytridecanoic Acid (2-HTA) and Associated α -Hydroxy Fatty Acids as Emerging Biomarkers in Metabolic and Peroxisomal Diseases Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals...
Author: BenchChem Technical Support Team. Date: April 2026
2-Hydroxytridecanoic Acid (2-HTA) and Associated
α
-Hydroxy Fatty Acids as Emerging Biomarkers in Metabolic and Peroxisomal Diseases
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
Historically overshadowed by their non-hydroxylated counterparts,
α
-hydroxy fatty acids (
α
-HFAs) are rapidly gaining traction as high-fidelity biomarkers for peroxisomal function, microbiome-host lipid signaling, and epidermal barrier integrity. Among these, 2-hydroxytridecanoic acid (2-HTA) —an odd-chain
α
-HFA—serves as a unique metabolic node. Because odd-chain fatty acids are generated endogenously via peroxisomal
α
-oxidation or exogenously via microbial peroxygenases, 2-HTA provides a highly specific readout of lipid flux.
This technical guide dissects the biochemical origins of 2-HTA, synthesizes its clinical utility across various pathologies, and provides a self-validating, targeted lipidomics protocol designed for robust quantification in drug development pipelines.
The Biochemical Architecture of
α
-Hydroxy Fatty Acids
The endogenous synthesis of 2-HTA and related
α
-HFAs relies on a precise sequence of hydroxylation and chain-shortening events. Understanding this causality is critical for interpreting biomarker data in clinical trials.
Endogenous Peroxisomal
α
-Oxidation
In mammalian systems, the
α
-oxidation of straight-chain fatty acids is initiated by Fatty Acid 2-Hydroxylase (FA2H) , which introduces a hydroxyl group at the C2 position. For example, tetradecanoic acid (C14:0) is converted to 2-hydroxytetradecanoic acid. Subsequently, this intermediate is activated and cleaved by peroxisomal enzymes, specifically 2-Hydroxyacyl-CoA Lyase (HACL1 or HACL2) [1]. This cleavage releases formyl-CoA and generates an odd-chain fatty acid (tridecanoic acid, C13:0). Tridecanoic acid can then undergo a subsequent round of FA2H-mediated hydroxylation to form 2-hydroxytridecanoic acid (2-HTA) .
Because this pathway relies strictly on peroxisomal integrity, 2-HTA serves as a direct stoichiometric readout of HACL1/2 activity and peroxisomal health[1].
Caption: Peroxisomal α-oxidation pathway generating 2-HTA from even-chain fatty acids.
Microbial Peroxygenase Activity
Beyond mammalian peroxisomes, 2-HTA is heavily influenced by the gut microbiome. Specific fungal and bacterial peroxygenases (e.g., MroUPO) catalyze the progressive one-carbon shortening of fatty acids via an
α
-hydroxy intermediate[2]. These microbial
α
-HFAs can be absorbed by the host and esterified into complex lipids, bridging the gap between diet, microbiome composition, and host metabolic homeostasis.
Clinical Biomarker Utility
The translational value of 2-HTA and its lipid class spans several distinct therapeutic areas:
Microbiome & Dietary Phenotyping:α
-HFAs are frequently esterified into Acyl
α
-Hydroxy Fatty Acids (AAHFAs). Recent metabolomic profiling of human stool reference materials has demonstrated that AAHFAs are differentially regulated based on dietary habits (e.g., vegan vs. omnivore)[3]. Monitoring 2-HTA-containing AAHFAs provides a non-invasive biomarker for gut microbiome dysbiosis and dietary intervention efficacy[4].
Neurological & Developmental Disorders:
Because
α
-HFAs are critical components of myelin sheath sphingolipids, deficiencies in FA2H lead to leukodystrophies. Furthermore, untargeted lipidomics has revealed that elevated levels of medium-chain
α
-HFAs (such as 2-hydroxydecanoic acid) in plasma are strongly correlated with altered lipokine signaling and delayed gross-motor milestone achievement in infancy[5].
Dermatological Barrier Dysfunction:
In atopic dermatitis (AD) and allergic diseases, the epidermal lipid barrier is compromised. Tape-stripping lipidomics reveals a pathological shift in
α
-HFA-containing ceramides, characterized by an elevation in short-chain species and a depletion of long-chain species[6].
To utilize 2-HTA as a reliable biomarker in clinical trials, the analytical protocol must be engineered for high reproducibility and self-validation. As an Application Scientist, I emphasize that methodological choices must be driven by the physicochemical properties of the analyte.α
-HFAs are highly hydrophobic and prone to ion suppression; thus, traditional aqueous extractions will fail.
The following UPLC-MS/MS protocol is designed to isolate, derivatize, and quantify 2-HTA with built-in quality control mechanisms.
Step-by-Step Methodology
Step 1: Sample Quenching and Internal Standard Spiking
Action: Homogenize 50 mg of tissue or 100 µL of plasma in 400 µL of ice-cold methanol spiked with 200 µmol/L of tridecanoic acid-d25 (Internal Standard)[1].
Causality: Ice-cold methanol instantly precipitates proteins and quenches endogenous lipase/lyase activity, preventing artefactual ex vivo generation of
α
-HFAs. The deuterated internal standard is introduced at step zero to mathematically correct for downstream matrix-specific ion suppression and extraction recovery variances.
Action: Add 800 µL of chloroform and 300 µL of LC-MS grade water to the homogenate. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: The biphasic partitioning isolates highly hydrophobic lipids (including AAHFAs and free 2-HTA) into the lower organic (chloroform) phase. This selectively excludes polar metabolites and proteins in the upper aqueous phase, drastically reducing mass spectrometer source fouling.
Step 3: Chemical Derivatization
Action: Evaporate the organic phase under nitrogen gas. Reconstitute the lipid pellet in 100 µL of chloroform:methanol (1:1) and add 125 µL of 14% Boron Trifluoride (
BF3
) in methanol. Heat the sealed vials at 80°C for 90 minutes[1].
Causality:BF3
-methanol catalyzes the esterification of the carboxylic acid group into a methyl ester. This critical step reduces the polarity of the fatty acid, sharpening chromatographic peak shape and exponentially improving ionization efficiency, while leaving the
α
-hydroxy group intact for specific MS/MS fragmentation.
Step 4: UPLC-MS/MS Acquisition
Action: Inject 5 µL onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18). Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile/Isopropanol. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).
Causality:α
-HFAs ionize efficiently in negative mode, yielding robust
[M−H]−
precursor ions. The inclusion of isopropanol in the organic mobile phase ensures that highly lipophilic long-chain and odd-chain fatty acids remain soluble and elute sharply, preventing column carryover between injections.
Step 5: System Suitability & Self-Validation
Action: Inject a pooled Quality Control (QC) sample every 10 injections. Calculate the Coefficient of Variation (CV) for the internal standard peak area.
Causality: A protocol is only as trustworthy as its validation metrics. A CV < 15% confirms instrument stability. By strictly quantifying the ratio of unlabeled 2-HTA to labeled tridecanoic acid-d25, the quantitation becomes self-correcting—automatically normalizing any run-to-run matrix effects.
Caption: Self-validating targeted lipidomics workflow for α-HFA quantification.
Conclusion
The transition of 2-hydroxytridecanoic acid from an obscure lipid intermediate to a highly actionable biomarker highlights the power of modern targeted lipidomics. By understanding the mechanistic pathways of peroxisomal
α
-oxidation and microbial peroxygenase activity, researchers can leverage 2-HTA to monitor metabolic disease progression, gut dysbiosis, and the efficacy of novel therapeutics. Implementing the self-validating analytical workflow described herein ensures that the resulting data meets the rigorous standards required for clinical and regulatory advancement.
References
Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. MDPI.1
The Measurement, Regulation, and Biological Activity of FAHFAs. National Institutes of Health (PMC).4
Lipid Abnormalities and Association with Atopic Allergic Diseases. Google Patents (US20180224470A1).6
Delayed Motor Milestones Achievement in Infancy Associates with Perturbations of Amino Acids and Lipid Metabolic Pathways. MDPI.5
Differences in the Stool Metabolome between Vegans and Omnivores. Semantic Scholar.3
Fatty Acid Chain Shortening by a Fungal Peroxygenase. ResearchGate.2
The Molecular Architecture and History of 2-Hydroxylated Fatty Acids: From Early Discovery to Modern Therapeutics
Executive Summary 2-Hydroxylated fatty acids (2-OH FAs), also known as alpha-hydroxy fatty acids, are a specialized class of lipids characterized by the presence of a hydroxyl group at the C2 (alpha) position of the acyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Hydroxylated fatty acids (2-OH FAs), also known as alpha-hydroxy fatty acids, are a specialized class of lipids characterized by the presence of a hydroxyl group at the C2 (alpha) position of the acyl chain. Originally identified as obscure structural components of the myelin sheath, 2-OH FAs are now recognized as critical signaling molecules and structural anchors in mammalian sphingolipids. This whitepaper synthesizes the historical milestones of their discovery, the causality behind their complex analytical profiling, and their emerging roles as therapeutic targets in neurodegeneration, viral infection, and metabolic disease.
Historical Milestones: The Discovery of 2-OH FAs
The trajectory of 2-OH FA research spans over a century, evolving from basic lipid isolation to advanced molecular genetics:
Early 1900s (The Brain Lipid Era): The presence of 2-OH FAs in mammalian tissues was first noted during the foundational isolation of brain cerebrosides by pioneers like J.L.W. Thudichum. These lipids were found to be highly enriched in galactosylceramides, a major component of the myelin sheath (1)[1].
Mid-20th Century (Systemic Identification): Researchers Kishimoto and Radin expanded the biological scope of 2-OH FAs by identifying hydroxylated sphingolipids outside the nervous system, including in the epidermis and kidneys, hinting at broader physiological roles (1)[1].
2004–2008 (The Genetic Breakthrough): The molecular identification of the FA2H (Fatty Acid 2-Hydroxylase) gene provided a mechanistic basis for 2-OH FA synthesis. Shortly after, mutations in FA2H were directly linked to leukodystrophy and spastic paraparesis (SPG35), now classified as Fatty acid hydroxylase-associated neurodegeneration (FAHN) (2)[2].
2020s (Modern Therapeutics): Recent breakthroughs have repositioned FA2H as a critical node in infectious and metabolic diseases, including its identification as a proviral gene for rotavirus entry (3)[3].
Biosynthesis and Pathophysiological Signaling
The biosynthesis of 2-OH FAs is strictly regulated by Fatty Acid 2-Hydroxylase (FA2H), an enzyme that stereospecifically introduces a hydroxyl group to produce (R)-2-hydroxy fatty acids. These are subsequently N-acylated by ceramide synthases into 2-OH ceramides, which serve as the backbone for complex sphingolipids (4)[4].
The presence of the C2-hydroxyl group drastically alters the biophysical properties of the lipid membrane, influencing lipid raft formation and membrane signaling. This structural modification has profound downstream effects:
Viral Endosomal Escape: Pathogens have evolved to exploit 2-OH sphingolipids. For rotavirus, FA2H acts as a proviral gene. The virus relies on 2-hydroxy ceramides to regulate endosomal calcium (Ca2+) efflux, which facilitates the uncoating and escape of the viral particle into the cytosol. Disabling FA2H traps the virus in the endosome (5)[5].
Metabolic Regulation (Type 2 Diabetes): In pancreatic beta cells, FA2H-mediated 2-hydroxylation is required for the plasma membrane localization of the glucose transporter GLUT2. This localization is a prerequisite for glucose-stimulated insulin secretion (GSIS). High-fat diets downregulate FA2H, reducing 2-OH FA levels and driving beta-cell dysfunction (6)[6].
Biosynthetic pathway of 2-hydroxylated fatty acids and their downstream pathophysiological roles.
Analytical Methodologies: GC-MS/MS Profiling
Profiling 2-OH FAs presents a significant analytical challenge due to their low physiological abundance and structural complexity.
Causality in Experimental Design
Why GC-MS over HPLC? While HPLC is useful for intact sphingolipids, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for liberated 2-OH FAs. GC provides superior resolution for structural isomers, highly stable retention times, and significantly less matrix suppression in the low molecular weight range (7)[7].
The Necessity of Two-Step Derivatization: Direct GC analysis of hydroxylated fatty acids leads to thermal degradation (e.g., dehydration) and ambiguous mass spectra. To prevent this, a two-step derivatization is mandatory: methylation to volatilize the carboxyl group, followed by silylation to protect the C2-hydroxyl group. This preserves structural integrity during high-temperature volatilization (8)[8].
Self-Validating Extraction and Derivatization Protocol
To ensure a self-validating system, this protocol incorporates internal standards prior to extraction, accounting for matrix effects and recovery variations.
Lipid Extraction: Homogenize ~20 mg of dry tissue powder. Spike with internal standards (e.g., 500 ng of 2-OH C18:1 and 2 μg of d4-C16:0). Extract using 1 mL methanol and 3 mL MTBE (Methyl tert-butyl ether). Causality: MTBE forms the upper organic layer, minimizing the risk of aspirating the protein-rich interface and improving recovery.
Phase Separation: Add 1 mL ultrapure water, vortex, and centrifuge (10,000 x g, 4 °C, 10 min). Collect the upper organic supernatant and dry under vacuum.
Methylation (FAME Synthesis): Resuspend residues in methanol-acetyl chloride (2:1, v/v). Incubate at 80 °C for 1 hour to liberate the carboxylic group and form Fatty Acid Methyl Esters (FAMEs).
Silylation (TMS Derivatization): React the FAMEs with a silylating reagent to convert the C2-hydroxyl group into a trimethylsilyl (TMS) ether.
GC-MS/MS Analysis: Inject via pulsed splitless injection onto a DB-5 MS column (30 m × 0.25 mm). Utilize an Electron Ionization (EI) source at 70 eV.
Data Annotation: Identify 2-OH FAs by monitoring characteristic precursor ions [M-59]+ and [M-15]+ in Multiple Reaction Monitoring (MRM) mode (7)[7].
Step-by-step GC-MS/MS analytical workflow for the extraction and derivatization of 2-OH FAs.
Quantitative Data Presentation
Recent GC-MS/MS profiling has revealed that marine echinoderms possess exceptionally high, species-specific enrichments of 2-OH FAs compared to mammalian tissues. The table below summarizes these quantitative findings:
Biological Source
Total 2-OH FA Concentration (dry weight)
Predominant Molecular Species
Relative Abundance of Major Species
Apostichopus japonicas (Sea Cucumber)
8.40 ± 0.28 mg/g
2-OH C24:1
67.9%
Asterias amurensis (Starfish)
7.51 ± 0.18 mg/g
2-OH C16:0
Major Species
Mesocentrotus nudus (Sea Urchin)
0.531 ± 0.108 mg/g
N/A
N/A
Data sourced from comprehensive GC-MS/MS profiling of echinoderms (7)[7].
Future Directions in Drug Development
The historical journey of 2-OH FAs from structural myelin components to dynamic signaling molecules has opened novel avenues for drug development:
Host-Directed Antivirals: Because viruses like Rotavirus and Junín virus depend on host FA2H machinery to escape the endosome, pharmacological inhibitors of FA2H could serve as broad-spectrum, host-directed antivirals that are highly resistant to viral mutation.
Metabolic Modulators: Given that 2-hydroxylation acts as a chemical switch for insulin secretion, targeted delivery of specific 2-OH FAs (or FA2H gene therapies) may restore GLUT2 localization and beta-cell function in Type 2 Diabetes patients.
References
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms . ACS Publications. 7
Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids . Royal Society of Chemistry. 8
2-Hydroxylation is a chemical switch linking fatty acids to glucose-stimulated insulin secretion . PubMed Central (PMC). 6
Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology . PubMed Central (PMC). 1
Comprehensive Chemical Ontology and Analytical Profiling of 2-Hydroxytridecanoic Acid: A Technical Guide for Lipidomics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the rapidly evolving fields of targeted metabolomics and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In the rapidly evolving fields of targeted metabolomics and lipidomics, the accurate identification and quantification of α-hydroxy fatty acids (α-HFAs) are critical for biomarker discovery and metabolic pathway mapping. 2-hydroxytridecanoic acid , an odd-chain α-hydroxy fatty acid, occupies a unique position in analytical chemistry. Because it is virtually absent in high abundance within mammalian systems, it serves as an optimal internal standard for mass spectrometry workflows[1]. Furthermore, its detection in specific biological matrices—such as in meat quality metabolomic profiling[2] and microbial thermal stress responses—highlights its utility as a metabolic indicator.
However, the proliferation of disparate chemical nomenclatures across databases often creates data silos. This whitepaper establishes a definitive chemical ontology for 2-hydroxytridecanoic acid, resolving its synonyms and alternative names, and provides field-proven, self-validating analytical protocols for its extraction and quantification.
Chemical Ontology: Synonyms and Alternative Names
In drug development and bioinformatics, failing to map chemical synonyms correctly leads to fragmented literature reviews and incomplete spectral libraries. 2-hydroxytridecanoic acid is cataloged under various systematic, trivial, and shorthand lipidomics names depending on the database (e.g., PubChem, CAS, or LIPID MAPS).
The table below consolidates the definitive synonyms and structural identifiers to ensure accurate orthologous database mapping[3],[4],[5].
Understanding the physicochemical properties of 2-hydroxytridecanoic acid is essential for predicting its chromatographic behavior and ionization efficiency. The presence of the α-hydroxyl group significantly increases the molecule's polarity compared to its non-hydroxylated counterpart (tridecanoic acid), directly impacting solvent partitioning during liquid-liquid extraction.
Table 2: Quantitative Physicochemical Data
Property
Value
Analytical Implication
Molecular Formula
C13H26O3
Generates specific isotopic distribution patterns in MS.
Molecular Weight
230.34 g/mol
Monoisotopic mass is crucial for high-resolution MS[3].
XLogP3-AA
5.4
High lipophilicity; requires non-polar solvents for extraction[3].
Hydrogen Bond Donors
2 (Acid form)
Causes peak tailing in GC; necessitates derivatization[3].
Hydrogen Bond Acceptors
3
Influences matrix-analyte interactions in MAILD/MALDI[3].
Biological Significance and Analytical Utility
Role in Metabolic Pathways
While even-chain α-HFAs (like 2-hydroxypalmitic acid) are major components of sphingolipids in the nervous system, odd-chain variants like 2-hydroxytridecanoic acid are less common. However, advanced metabolomics techniques, such as Acid-Base-Driven Matrix-Assisted Ionization/Laser Desorption (MAILD) mass spectrometry, have successfully mapped 2-hydroxytridecanoic acid to core fatty acid pathways in biological tissue profiling[6]. Furthermore, recent Data-Independent Acquisition (DIA) LC-MS/MS studies have identified 2-hydroxytridecanoic acid as a Differentially Expressed Metabolite (DEM) linked to lipid metabolism and tissue quality attributes[2].
Application as a "Gold Standard" Internal Standard
Causality in Experimental Design: Why use 2-hydroxytridecanoic acid as an internal standard (IS) for lipidomics?
Because it is an odd-chain fatty acid, it is virtually absent in mammalian matrices. This eliminates the risk of endogenous interference. Simultaneously, its structural homology to target even-chain α-HFAs ensures that it mimics their extraction efficiency, thermal stability, and ionization suppression profiles perfectly[1].
Workflow for targeted lipidomics using 2-hydroxytridecanoic acid as an internal standard.
Methodology: Self-Validating Analytical Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic explanation (causality) and a validation checkpoint.
Protocol 1: GC-MS Profiling of α-Hydroxy Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. The polar hydroxyl (-OH) and carboxyl (-COOH) groups of 2-hydroxytridecanoic acid cause severe peak tailing and degradation if left unprotected.
Step 1: Matrix Spiking. Add 10 µL of a 10 µg/mL 2-hydroxytridecanoic acid standard (IS) to 100 µL of plasma or tissue homogenate[1].
Step 2: Biphasic Extraction. Add 1 mL of Chloroform:Methanol (2:1 v/v). Causality: The methanol disrupts hydrogen bonds in protein-lipid complexes, while chloroform selectively partitions the lipophilic fatty acids.
Step 3: Phase Separation. Centrifuge at 10,000 x g for 10 minutes. Recover the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas.
Step 4: Derivatization (Silylation). Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: MSTFA replaces the active hydrogens on both the α-hydroxyl and carboxyl groups with trimethylsilyl (TMS) ethers, drastically lowering the boiling point and preventing thermal breakdown in the GC inlet.
Step 5: GC-MS Acquisition. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.
Self-Validation Checkpoint: Calculate the absolute recovery rate. Compare the peak area of the derivatized 2-hydroxytridecanoic acid extracted from the biological matrix against a neat solvent blank spiked with the same concentration. System Rule: A recovery rate of <75% indicates emulsion trapping during Step 3, invalidating the batch and requiring recalibration of the centrifugation parameters.
Protocol 2: LC-MS/MS DIA Mode for Tissue Profiling
For high-throughput metabolomics without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Data-Independent Acquisition (DIA) mode is preferred[2].
Step 1: Extraction. Extract samples using a 0.1% formic acid in 80% acetonitrile solution to precipitate proteins while keeping α-HFAs highly soluble[2].
Step 2: Chromatographic Separation. Utilize a C18 analytical column (e.g., 150 × 15 cm, 2 μm) maintained at 50 °C[2]. Causality: Elevated column temperatures reduce the viscosity of the mobile phase, sharpening the elution peaks of highly hydrophobic long-chain fatty acids.
Step 3: MS Acquisition. Operate in negative electrospray ionization (ESI-) mode. Causality: The carboxylic acid moiety easily loses a proton to form the 2-hydroxytridecanoate anion (
[M−H]−
at m/z 229.18), providing a superior signal-to-noise ratio compared to positive ion mode[3].
Self-Validation Checkpoint: Monitor the retention time (RT) stability of the 2-hydroxytridecanoic acid peak across all biological replicates. System Rule: An RT drift of >0.1 minutes indicates column overloading or mobile phase degradation, requiring immediate system flushing.
Proceedings of the National Academy of Sciences (PNAS) - "Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics". PNAS.
National Institutes of Health (NIH) / PMC - "Integrated Proteomics and Metabolomics Profiling Unravels Molecular Mechanisms Underlying Postmortem Meat Quality Between Two Ages and Muscle Types in Sansui Duck". PMC.
The Role of 2-Hydroxy Fatty Acids in Bacterial Cell Walls: Structural Paradigms, Pathogenesis, and Analytical Methodologies
Executive Summary In the architecture of Gram-negative bacteria and select sphingolipid-producing strains, the lipid bilayer is far more than a passive barrier; it is a dynamic, structurally tunable interface. While 3-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the architecture of Gram-negative bacteria and select sphingolipid-producing strains, the lipid bilayer is far more than a passive barrier; it is a dynamic, structurally tunable interface. While 3-hydroxy fatty acids are the ubiquitous, defining acyl chains of the lipid A endotoxin, the targeted incorporation of 2-hydroxy fatty acids (2-OH FAs) represents a highly specialized evolutionary adaptation. As a Senior Application Scientist specializing in lipidomics and bacterial pathogenesis, I have structured this technical guide to decode the enzymology behind 2-hydroxylation, its profound impact on membrane biophysics and immune evasion, and the rigorous, self-validating analytical workflows required to quantify these elusive metabolites in drug development.
The Structural Paradigm of 2-Hydroxy Fatty Acids
The bacterial outer membrane is the first line of defense against environmental stressors and host immune responses. In standard enterobacterial lipid A (e.g., Escherichia coli), the glucosamine disaccharide backbone is acylated with 3-hydroxy fatty acids. However, specific pathogens—most notably Salmonella typhimurium and Pseudomonas aeruginosa—possess the enzymatic machinery to append a hydroxyl group at the C-2 position of secondary acyl chains [()].
Furthermore, beyond lipid A, 2-OH FAs are critical constituents of the rare bacterial sphingolipids found in the Sphingomonas genus, where they form the hydrophobic anchor of galacturonosyl-ceramides [()]. The addition of this single oxygen atom fundamentally alters the biophysical landscape of the cell wall, acting as a molecular linchpin for membrane stability.
Biosynthetic Pathways and Enzymology
The biosynthesis of 2-hydroxylated lipid A is driven by LpxO , an integral inner membrane dioxygenase. LpxO belongs to the Fe²⁺/O₂/α-ketoglutarate-dependent dioxygenase superfamily.
The causality behind this enzymatic step is strictly tied to environmental cues. LpxO requires molecular oxygen to function; therefore, 2-hydroxylation acts as an environmental sensor, modifying the membrane only when the bacteria are in aerobic host environments. In P. aeruginosa, the complexity is magnified: the genome encodes two divergent paralogs, LpxO1 and LpxO2 , which perform highly site-specific hydroxylations on the 2'- and 2-acyloxyacyl laurate chains, respectively [()].
LpxO-mediated 2-hydroxylation of Lipid A and its downstream immunological consequences.
Pathophysiological Roles: Membrane Fortification and Immune Evasion
Why do bacteria expend metabolic energy to add a single hydroxyl group to a massive lipopolysaccharide complex? The answer lies in biophysical causality.
The C-2 hydroxyl group acts as both a hydrogen bond donor and acceptor. When arrayed across the outer membrane, these hydroxyl groups bridge adjacent lipid A molecules via a dense network of lateral hydrogen bonds. This tightens the lipid packing, drastically reducing membrane fluidity. Consequently, the rigidified membrane sterically hinders the insertion of large, cationic antimicrobial peptides (AMPs) like polymyxin.
Simultaneously, the structural shift alters the electrostatic and steric profile of lipid A, reducing its binding affinity to the host MD-2/TLR4 receptor complex. This dampens the pro-inflammatory cytokine response, a hallmark of chronic P. aeruginosa adaptation in the cystic fibrosis airway.
Table 1: Quantitative Impact of 2-Hydroxylation on Membrane Properties
Biophysical / Immunological Property
Wild-Type Lipid A (Non-Hydroxylated)
2-Hydroxylated Lipid A (LpxO Modified)
Mechanistic Causality
Intermolecular Hydrogen Bonding
Baseline
Significantly Increased
C-2 hydroxyl acts as a novel H-bond donor/acceptor, bridging adjacent lipid A molecules.
Analytical Methodologies: Extraction and GC-MS/MS Profiling
From an analytical perspective, 2-OH FAs present a unique challenge. The proximity of the hydroxyl group to the carboxylate terminus creates strong intramolecular interactions that cause severe peak tailing in gas chromatography if left underivatized. To ensure data integrity, we must employ a self-validating derivatization system [(); ()].
Self-validating extraction and derivatization workflow for GC-MS/MS analysis of 2-OH FAs.
Detailed Experimental Protocol: GC-MS/MS Workflow
This methodology is designed to validate itself at the mass spectrometry stage by forcing a predictable fragmentation pattern.
Cell Lysis & Primary Hydrolysis:
Action: Suspend 20 mg of lyophilized bacterial pellet in 1 mL of 4 M HCl. Incubate at 100°C for 4 hours.
Causality: Strong acidic hydrolysis is required to quantitatively cleave both the ester and the highly recalcitrant amide bonds linking the fatty acids to the glucosamine backbone of lipid A.
Liquid-Liquid Extraction:
Action: Cool to room temperature. Add 2 mL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes. Recover the upper organic (hexane) layer.
Causality: Hexane selectively partitions the non-polar free fatty acids away from the hydrophilic sugar backbones and cellular debris.
Methylation (FAME Synthesis):
Action: Evaporate the hexane under a gentle stream of nitrogen. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Incubate at 80°C for 60 minutes.
Causality: BF₃ acts as a Lewis acid catalyst to convert the carboxylic acid into a Fatty Acid Methyl Ester (FAME), eliminating the primary source of hydrogen bonding that causes GC peak broadening.
Silylation (TMS-Ether Synthesis - The Validation Step):
Action: Extract the FAMEs back into hexane, evaporate, and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
Causality: The C-2 hydroxyl group remains highly reactive. Silylation caps this group with a trimethylsilyl (TMS) ether. During MS/MS (Electron Ionization at 70 eV), the TMS-derivatized 2-OH FAME will reliably yield a signature [M-59]⁺ fragment ion (representing the loss of the ester methoxycarbonyl group). The presence of this specific ion acts as an internal, self-validating confirmation of the exact position of the hydroxyl group.
GC-MS/MS Acquisition:
Action: Inject 1 µL into a GC-MS/MS equipped with a DB-5MS column. Program the oven from 80°C to 310°C at 10°C/min.
Therapeutic Implications for Drug Development
Because 2-hydroxylation is a non-essential modification for basic bacterial survival but highly critical for in vivo pathogenesis and AMP resistance, LpxO represents a prime target for next-generation anti-virulence drugs . Inhibiting LpxO would not kill the bacteria directly (thereby reducing the evolutionary pressure for resistance) but would strip the pathogen of its structural armor, re-sensitizing it to host immune clearance and existing polymyxin-class antibiotics.
References
Gibbons, H. S., Reynolds, C. M., Guan, Z., & Raetz, C. R. H. (2008). An Inner Membrane Dioxygenase that Generates the 2-Hydroxymyristate Moiety of Salmonella Lipid A. Biochemistry.[Link]
Klobucar, K. E., et al. (2023). Divergent Pseudomonas aeruginosa LpxO enzymes perform site-specific lipid A 2-hydroxylation. mBio.[Link]
Kawahara, K., et al. (1991). A Novel Sphingoglycolipid Containing Galacturonic Acid and 2-Hydroxy Fatty Acid in Cellular Lipids of Sphingomonas yanoikuyae. Journal of Bacteriology.[Link]
Li, L., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry.[Link]
Parker, J. H., et al. (1985). Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments. Applied and Environmental Microbiology.[Link]
Protocols & Analytical Methods
Method
Quantitative Analysis of 2-Hydroxytridecanoic Acid using GC-MS: A Comprehensive Application Protocol
Analytical Strategy & Mechanistic Causality The quantification of 2-hydroxytridecanoic acid (an α -hydroxy fatty acid, C13 2-OH FA) presents unique analytical challenges due to its dual functional groups: a carboxylic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Strategy & Mechanistic Causality
The quantification of 2-hydroxytridecanoic acid (an
α
-hydroxy fatty acid, C13 2-OH FA) presents unique analytical challenges due to its dual functional groups: a carboxylic acid and an
α
-hydroxyl group. While liquid chromatography-mass spectrometry (LC-MS) offers high-throughput capabilities, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this class of compounds due to its superior chromatographic resolution for positional isomers and highly reproducible electron ionization (EI) fragmentation .
The Necessity of Dual Derivatization
To achieve volatility and thermal stability in the GC inlet, both functional groups must be derivatized.
Methylation (Esterification): The carboxylic acid is converted to a Fatty Acid Methyl Ester (FAME). This prevents hydrogen bonding and dimerization, which otherwise cause severe peak tailing.
Silylation (Etherification): The
α
-hydroxyl group is converted to a trimethylsilyl (TMS) ether. Without silylation, the free hydroxyl group interacts with the silanol groups of the GC column, leading to thermal degradation and loss of signal.
Internal Standard Selection Rationale
Because 2-hydroxytridecanoic acid is an odd-chain fatty acid, the internal standard (IS) must be carefully selected to avoid overlapping with endogenous lipids. 2-Hydroxyundecanoic acid (C11 2-OH FA) or a deuterated analog (e.g.,
d3
-2-hydroxytetradecanoic acid) is utilized. The C11 analog perfectly mimics the extraction partitioning and derivatization kinetics of the C13 target while being virtually absent in mammalian and plant tissues, ensuring absolute quantification accuracy.
Fragmentation Mechanism for SIM
Under 70 eV Electron Ionization, the TMS-FAME derivative of
α
-hydroxy fatty acids undergoes a highly favored
α
-cleavage between the C1 and C2 carbons. This cleavage results in the neutral loss of the carbomethoxy group (
−COOCH3
, 59 Da) . For 2-hydroxytridecanoic acid (Derivative MW: 316), this produces a highly abundant
m/z
257 ion, which is utilized as the primary quantifier ion in Selected Ion Monitoring (SIM) mode.
Figure 1: EI-MS fragmentation pathway of 2-hydroxytridecanoic acid TMS-FAME.
Step 1: Lipid Extraction (Folch Modification)
Causality: The 2:1 Chloroform:Methanol ratio efficiently disrupts lipid-protein complexes, partitioning both free and sphingolipid-bound 2-OH FAs into the organic phase .
Homogenize 50 mg of tissue (or 100 µL of plasma) in 1.5 mL of Chloroform:Methanol (2:1, v/v).
Spike the homogenate with 10 µL of the IS working solution (10 µg/mL 2-Hydroxyundecanoic acid).
Add 0.3 mL of LC-MS grade water, vortex vigorously for 60 seconds, and centrifuge at 3,000 × g for 10 minutes at 4°C.
Carefully transfer the lower organic (chloroform) phase to a clean, silanized glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen.
Step 2: Transesterification / Methylation
Causality: 3N Methanolic HCl acts as an acid catalyst to simultaneously release 2-OH FAs from complex sphingolipids (transesterification) and methylate free fatty acids.
Add 1.0 mL of 3N Methanolic HCl to the dried lipid extract.
Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 60 minutes.
Allow the vial to cool to room temperature. Add 1.0 mL of Hexane and 0.5 mL of 5% NaCl solution to halt the reaction and drive the FAMEs into the organic layer.
Vortex and centrifuge. Transfer the upper hexane layer to a new vial and evaporate under nitrogen.
Step 3: Silylation
Causality: Silylation of the sterically hindered
α
-hydroxyl group requires moderate thermal energy. Pyridine is added as an acid scavenger to drive the reaction forward.
Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried FAME extract.
Incubate at 70°C for 30 minutes.
Evaporate the reagents gently under nitrogen (do not over-dry, as TMS ethers can be volatile).
Reconstitute the residue in 100 µL of Hexane. Transfer to a GC autosampler vial with a glass insert.
Figure 2: GC-MS sample preparation workflow for 2-hydroxy fatty acids.
Self-Validating System Suitability (Quality Control)
To ensure the protocol acts as a self-validating system, the following QC measures must be processed with every batch:
Procedural Blank: Reagents processed without matrix to confirm the absence of carryover or contamination.
Matrix Spike (Recovery Check): A sample spiked with a known concentration of 2-hydroxytridecanoic acid prior to extraction. Recovery must fall between 85% and 115% to validate extraction efficiency and derivatization completeness.
Data Presentation & Instrumental Parameters
Table 1: GC-MS Operating Conditions
Parameter
Specification
GC Column
DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas
Helium (99.999% purity), Constant flow at 1.0 mL/min
Note: The quantifier ion is derived from the [M - 59]+
α
-cleavage, which provides the highest signal-to-noise ratio for
α
-hydroxy FAME-TMS derivatives.
Analyte
Derivative MW
Quantifier Ion (
m/z
)
Qualifier Ions (
m/z
)
2-Hydroxyundecanoic acid (IS)
288
229
273, 161, 73
2-Hydroxytridecanoic acid
316
257
301, 161, 73
References
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Journal of Agricultural and Food Chemistry.[Link]
Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Analytical Biochemistry.[Link]
A Novel Sphingoglycolipid Containing Galacturonic Acid and 2-Hydroxy Fatty Acid in Cellular Lipids of Sphingomonas yanoikuyae. Journal of Bacteriology.[Link]
Application
Application Note: High-Sensitivity UPLC-MS/MS Profiling of 2-Hydroxy Fatty Acids via DMED Derivatization
Executive Summary & Biological Context 2-Hydroxy fatty acids (2-OHFAs) are a critical class of bioactive lipids characterized by a hydroxyl group at the α-carbon. Historically viewed merely as intermediate metabolites, 2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
2-Hydroxy fatty acids (2-OHFAs) are a critical class of bioactive lipids characterized by a hydroxyl group at the α-carbon. Historically viewed merely as intermediate metabolites, 2-OHFAs are now recognized as potent signaling molecules. Catalyzed by fatty acid 2-hydroxylase (FA2H), the conversion of free fatty acids to chiral-specific (R)-2-hydroxy fatty acids is essential for the maintenance of the epidermal barrier and the myelin sheath in the nervous system[1]. Furthermore, recent breakthroughs have identified 2-hydroxylation as a fundamental chemical switch linking fatty acid metabolism to glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, positioning 2-OHFAs as critical biomarkers for metabolic disorders like Type 2 Diabetes[1].
Despite their biological importance, quantifying 2-OHFAs presents a formidable analytical challenge. They exist in low physiological abundance and share exact monoisotopic masses with 3-hydroxy fatty acids (3-OHFAs), necessitating high-resolution chromatographic separation[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is a mature technique for lipid analysis, it requires complex, high-temperature dual-derivatization (silylation and esterification) that can lead to thermal degradation[3]. Conversely, direct Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) avoids thermal degradation but suffers from poor ionization efficiency for carboxylic acids in negative electrospray ionization (ESI-) mode[4].
To bridge this gap, this application note details a self-validating UPLC-MS/MS protocol utilizing 2-dimethylaminoethylamine (DMED) derivatization. This approach transforms the analytical workflow, enabling sub-nanomolar quantification of 2-OHFAs.
Biological role of 2-OHFAs in sphingolipid synthesis and insulin secretion pathways.
Analytical Rationale: The Causality of Experimental Choices
To achieve trustworthy, reproducible data, every step in this protocol has been engineered to solve a specific physicochemical problem:
Why DMED Derivatization?
Native 2-OHFAs ionize poorly in LC-MS. By coupling the carboxylic acid group with DMED via EDC/DMAP chemistry, we introduce a readily protonated tertiary amine. This shifts the detection from negative to positive ionization mode (ESI+), amplifying the MS response by 100- to 500-fold[5].
Why the 45 Da Neutral Loss?
During Collision-Induced Dissociation (CID) in the MS/MS collision cell, DMED-labeled lipids undergo a highly specific neutral loss of the dimethylamino group (–NH(CH3)2, 45 Da)[5]. Monitoring the [M+H]+ → [M+H-45]+ transition provides a virtually noise-free Multiple Reaction Monitoring (MRM) channel, filtering out complex biological matrix interference.
The Self-Validating System:
A protocol is only as good as its internal controls. This workflow mandates the inclusion of a stable isotope-labeled internal standard (e.g., 2-OH-C16:0-d3) added before extraction to correct for matrix effects and derivatization efficiency variations. Method blanks are processed in parallel to rule out ambient fatty acid contamination, ensuring absolute quantitative integrity.
UPLC-MS/MS analytical workflow for 2-OHFA profiling using DMED derivatization.
Step-by-Step Experimental Protocol
Materials and Reagents
Standards: 2-Hydroxy palmitic acid (2-OH-C16:0), 2-Hydroxy stearic acid (2-OH-C18:0), and deuterated internal standard (IS) 2-OH-C16:0-d3.
Solvents: LC-MS grade Chloroform, Methanol, Dichloromethane, Acetonitrile, and Water.
Lipid Extraction (Modified Folch Method)
Causality: The Folch method ensures the comprehensive precipitation of proteins while quantitatively partitioning both free 2-OHFAs and complex lipids into the organic phase.
Aliquot 50 µL of plasma or 10 mg of tissue homogenate into a glass vial.
Add 10 µL of the Internal Standard mix (1 µM 2-OH-C16:0-d3).
Add 1 mL of Chloroform/Methanol (2:1, v/v). Vortex vigorously for 2 minutes.
Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 4,000 × g for 10 minutes at 4°C.
Carefully transfer the lower organic layer to a new glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.
DMED Chemical Derivatization
Causality: EDC activates the carboxyl group, while DMAP acts as a nucleophilic catalyst to facilitate the binding of DMED, ensuring >95% reaction yield.
Reconstitute the dried lipid extract in 100 µL of Dichloromethane.
Add 20 µL of DMED solution (100 mM in Dichloromethane).
Add 20 µL of EDC solution (100 mM in Dichloromethane) and 20 µL of DMAP solution (10 mM in Dichloromethane).
Seal the vial tightly and incubate in a thermoshaker at 40°C for 2 hours.
Post-incubation, evaporate the mixture to dryness under nitrogen to remove excess unreacted volatile amines.
Reconstitute the derivatized sample in 100 µL of Acetonitrile/Water (1:1, v/v) for UPLC injection.
UPLC Chromatographic Separation
Causality: A sub-2-micron particle C18 column combined with a shallow organic gradient is strictly required to chromatographically resolve 2-OHFAs from their 3-OHFA structural isomers[2].
Mobile Phase A: Water containing 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 10.0 min: Linear gradient to 95% B
10.0 - 12.0 min: Hold at 95% B
12.0 - 12.1 min: Return to 5% B
12.1 - 15.0 min: Column equilibration at 5% B.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
MS/MS Detection Parameters
Operate the Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 500°C, and desolvation gas flow to 800 L/hr.
Quantitative Data Presentation
The table below summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for key DMED-derivatized 2-OHFAs. The signature neutral loss of 45 Da (dimethylamine) is utilized for the product ion, yielding exceptional Limits of Detection (LOD).
Analyte
Formula (Derivatized)
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
LOD (nM)
2-OH-C14:0
C18H38N2O2
315.3
270.3
25
0.2
2-OH-C16:0
C20H42N2O2
343.3
298.3
28
0.1
2-OH-C18:0
C22H46N2O2
371.4
326.4
30
0.1
2-OH-C18:1
C22H44N2O2
369.4
324.4
30
0.2
2-OH-C20:0
C24H50N2O2
399.4
354.4
32
0.1
2-OH-C16:0-d3 (IS)
C20H39D3N2O2
346.3
301.3
28
N/A
Note: The LOD is defined as a Signal-to-Noise (S/N) ratio ≥ 3. The linear dynamic range for this method typically spans from 0.5 nM to 500 nM, providing ample coverage for physiological profiling.
Conclusion
The integration of DMED derivatization with UPLC-MS/MS transforms the profiling of 2-hydroxy fatty acids from a low-sensitivity, interference-prone endeavor into a robust, high-throughput analytical platform. By exploiting the specific 45 Da neutral loss of the DMED tag, researchers can confidently quantify 2-OHFAs in complex biological matrices, paving the way for deeper insights into their roles in sphingolipid metabolism and glucose-stimulated insulin secretion.
Application Note: Synthesis and Validation of 2-Hydroxytridecanoic Acid for Advanced Lipidomics
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic synthesis, protocol validation, and analytical quantification of α-hydroxy fatty acids (α-HFAs).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic synthesis, protocol validation, and analytical quantification of α-hydroxy fatty acids (α-HFAs).
Introduction: The Strategic Value of 2-Hydroxytridecanoic Acid
2-Hydroxytridecanoic acid (α-hydroxytridecanoic acid) is a 13-carbon α-hydroxy fatty acid (α-HFA) that serves as a critical building block in the synthesis of specialized ceramides, precision linear-branched block copolymers, and as an internal standard in targeted lipidomic profiling.
Historically, the synthesis of α-HFAs relied on the Hell-Volhard-Zelinsky (HVZ) reaction, which necessitates harsh, toxic reagents (e.g., elemental bromine, phosphorus trichloride) and generates significant hazardous waste. To meet modern E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards for sustainable and scalable research, this guide details two advanced, field-proven methodologies: a solvent-free green chemical synthesis and a highly enantioselective biocatalytic route .
Mechanistic Pathway Design
The selection of a synthesis route depends entirely on the downstream application of the 2-hydroxytridecanoic acid. If a racemic mixture is sufficient (e.g., for polymer synthesis), the chemical route is optimal due to its scalability. If the optically pure (S)-enantiomer is required (e.g., for stereospecific ceramide drug development), the biocatalytic route is mandatory.
Fig 1: Chemical and biocatalytic synthesis pathways for 2-hydroxytridecanoic acid.
Experimental Protocols: Self-Validating Systems
Protocol A: Green Chemical Synthesis via TCCA α-Chlorination
This atom-economic protocol utilizes trichloroisocyanuric acid (TCCA) as an environmentally benign halogenating agent under solvent-free conditions, followed by direct aqueous hydrolysis[1].
Causality & Rationale: Operating solvent-free during the chlorination step maximizes the collision frequency of the reactants, driving the reaction forward without the need for toxic chlorinated solvents. The subsequent hydrolysis uses aqueous KOH, avoiding organic waste.
Step-by-Step Methodology:
α-Chlorination: In a round-bottom flask equipped with a magnetic stirrer, combine 35 mmol of tridecanoic acid with 12.5 mmol of TCCA (approx. 0.35 equivalents, as TCCA provides three active chlorine atoms)[1].
Thermal Activation: Heat the solid mixture slowly to 130°C. Self-Validation Check: The mixture will melt and evolve cyanuric acid as a white solid byproduct. Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2) until the starting material is consumed (typically 2-4 hours).
Hydrolysis: Without isolating the intermediate 2-chlorotridecanoic acid, add 140 mmol of KOH (4 equivalents) dissolved in 50 mL of deionized water directly to the reaction vessel[1].
Reflux: Heat the mixture to reflux for 24 hours. Causality: The high concentration of hydroxide ions drives the nucleophilic substitution (SN2/SN1) of the α-chloride, while simultaneously saponifying the carboxylic acid.
Precipitation: Cool the mixture to room temperature and slowly acidify to pH 1 using 1M HCl[1]. Self-Validation Check: A dense white solid (crude 2-hydroxytridecanoic acid) will precipitate immediately due to the protonation of the carboxylate group, rendering the lipid insoluble in water.
Purification: Filter the solid and triturate in cold acetonitrile (1:3 ratio) to remove residual unreacted fatty acids and cyanuric acid[1]. This specific trituration step is critical for achieving >99% purity[1].
Protocol B: Biocatalytic Synthesis via Cytochrome P450 Peroxygenase
For applications requiring the (S)-enantiomer, Cytochrome P450 enzymes (e.g., CYP152B1 or engineered P450Spα) operating in peroxygenase mode are utilized[2].
Causality & Rationale: Traditional P450s require expensive NADPH cofactors. By exploiting the peroxygenase mode, the enzyme utilizes H₂O₂ as both the oxygen donor and electron source. However, excess H₂O₂ causes heme bleaching and over-oxidation to α-ketoacids[3]. Therefore, an internal H₂O₂ recycling system or strict fed-batch control is required[3].
Step-by-Step Methodology:
Reaction Setup: Prepare a 50 mM potassium phosphate buffer (pH 7.5). Add tridecanoic acid to a final concentration of 10-50 mM (solubilized with 1-2% DMSO or a mild surfactant if necessary).
Biocatalyst Addition: Add purified CYP152B1 (1-5 µM) to the reaction mixture[2].
Controlled Oxidation: Initiate the reaction by continuously feeding H₂O₂ via a syringe pump to maintain a steady-state concentration of <1 mM. Causality: Keeping H₂O₂ levels low prevents the spontaneous decomposition of the α-hydroxy intermediate into tridecanoic acid or α-ketotridecanoic acid[3].
Quenching & Extraction: After 12 hours, quench the reaction by adding 1M HCl to drop the pH to 2.0. Extract the aqueous phase three times with ethyl acetate.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield enantiopure (S)-2-hydroxytridecanoic acid[3].
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of both synthesis methodologies, allowing researchers to select the appropriate protocol based on project constraints.
To validate the synthesized 2-hydroxytridecanoic acid, advanced mass spectrometry is required. Traditional MALDI-MS matrices (like α-CHCA or DHB) produce copious interfering background ions in the low mass range (m/z < 500), which obscure the detection of medium-chain fatty acids[4].
Matrix Selection: Use a strong base matrix such as 1,8-bis(dimethylamino)naphthalene (DMAN)[4].
Mechanism: Based on the Brønsted–Lowry concept, mixing the acidic 2-hydroxytridecanoic acid with the DMAN base results in a crystallized salt. Upon laser desorption, this yields an exceptionally clean negative-ion spectrum[4].
Detection: Look for the deprotonated molecular ion [M-H]⁻ corresponding to 2-hydroxytridecanoic acid (m/z ~229.18) without low-mass matrix interference[4].
References
Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. ACS Omega. Available at:[Link]
Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]
Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. ResearchGate / Springer Nature. Available at:[Link]
One‐Pot Biocatalytic Conversion of Chemically Inert Hydrocarbons into Chiral Amino Acids through Internal Cofactor and H₂O₂ Recycling. ResearchGate. Available at:[Link]
Application Note: Protocol for the Extraction of Lipids Containing 2-Hydroxytridecanoic Acid
Introduction: The Significance of 2-Hydroxy Fatty Acids 2-Hydroxy fatty acids (2-OH-FAs) are a unique class of lipids characterized by a hydroxyl group on the alpha-carbon of the fatty acyl chain. These molecules are int...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids (2-OH-FAs) are a unique class of lipids characterized by a hydroxyl group on the alpha-carbon of the fatty acyl chain. These molecules are integral components of complex lipids, particularly sphingolipids like ceramides and glucosylceramides, which are abundant in neural tissues and skin. 2-Hydroxytridecanoic acid (2-OH-C13:0), a medium-chain 2-OH-FA, and its longer-chain counterparts play critical roles in cellular signaling, membrane structure, and metabolic pathways.[1][2] The presence and concentration of 2-OH-FAs have been linked to various physiological and pathological states, making their accurate quantification a key objective in lipidomics research and drug development.[1]
However, the hydroxyl group imparts increased polarity compared to their non-hydroxylated counterparts. This unique physicochemical property presents a challenge for traditional lipid extraction protocols, which are typically optimized for non-polar lipids. Standard methods can result in poor recovery and inaccurate quantification of these important analytes.[3][4]
This application note provides a detailed, field-proven protocol for the robust extraction of total lipids from biological matrices, with a specific focus on ensuring the efficient recovery of lipids containing 2-hydroxytridecanoic acid. The methodology combines a modified biphasic solvent extraction with an optional solid-phase extraction (SPE) enrichment step for enhanced purity and concentration.
Principle of the Method: A Multi-Stage Approach for Comprehensive Recovery
The protocol is grounded in the principle of liquid-liquid extraction (LLE) using a monophasic solvent system that becomes biphasic upon the addition of water, as pioneered by Folch and Bligh & Dyer.[5][6][7][8]
Homogenization & Solubilization: The initial step utilizes a chloroform:methanol mixture. Methanol serves to denature proteins, breaking lipid-protein interactions, while both solvents work in concert to solubilize a broad spectrum of lipids from the sample matrix.[9][10]
Phase Separation: The addition of water induces the formation of a biphasic system. The lower, denser phase consists primarily of chloroform and contains the extracted lipids. The upper aqueous phase, composed of methanol and water, retains polar, non-lipid contaminants such as sugars, amino acids, and salts.[7][11] The hydroxyl group on 2-hydroxytridecanoic acid increases its affinity for the polar phase, necessitating precise control over solvent ratios to ensure it partitions effectively into the chloroform layer.
Optional Saponification: For analyses focused specifically on the total fatty acid profile (including those esterified in complex lipids), a saponification step can be integrated. This process uses a strong base to hydrolyze ester bonds, releasing all fatty acids as free fatty acid salts.[12][13] Subsequent acidification converts these salts back into free fatty acids, which can then be extracted.[12][14]
Optional Solid-Phase Extraction (SPE) Enrichment: To further purify and concentrate 2-OH-FAs from the total lipid extract, silica-based SPE can be employed. The polar hydroxyl group allows 2-OH-FAs to be retained on the silica sorbent while less polar lipids are washed away. A more polar solvent is then used to elute the desired hydroxylated fatty acids.[10][15][16]
This multi-stage approach ensures both high recovery of total lipids and provides a pathway for the specific enrichment of challenging analytes like 2-hydroxytridecanoic acid.
Workflow Overview
Caption: High-level workflow for the extraction and analysis of lipids containing 2-hydroxy fatty acids.
Materials and Reagents
4.1. Equipment
Homogenizer (e.g., Bead beater, Dounce, or ultrasonic homogenizer)
Glass centrifuge tubes with PTFE-lined screw caps
Refrigerated centrifuge
Glass Pasteur pipettes or syringes
Nitrogen gas evaporation system or vacuum concentrator (e.g., SpeedVac)
Internal Standard (IS): A suitable non-endogenous odd-chain or isotopically labeled 2-hydroxy fatty acid (e.g., 2-hydroxypentadecanoic acid or ¹³C-labeled 2-hydroxytridecanoic acid).
Anhydrous sodium sulfate (Na₂SO₄)
Detailed Step-by-Step Protocol
PART A: Modified Folch Liquid-Liquid Extraction
Causality Note: This protocol is based on the Folch method, which uses a 2:1 ratio of chloroform to methanol to create a monophasic system capable of thoroughly extracting lipids from tissues.[7][8][17] The addition of an antioxidant like BHT is critical to prevent the oxidation of unsaturated fatty acids during the extraction process.[18][19]
Sample Preparation:
Accurately weigh 10-50 mg of tissue or a cell pellet into a glass homogenizer tube. For liquid samples (e.g., serum, plasma), use 50-100 µL.
Place the sample on ice to minimize enzymatic degradation.[9][18]
Homogenization:
Prepare the extraction solvent: Chloroform:Methanol (2:1, v/v) containing 0.01% BHT.
Add 1 mL of the extraction solvent to the sample.
Crucial Step: Add a known amount of internal standard to the extraction solvent before adding it to the sample. This allows for the correction of extraction efficiency losses and provides accurate quantification.
Homogenize the sample thoroughly until no visible tissue or cell clumps remain. For liquid samples, vortex vigorously for 2 minutes.
Phase Separation:
Add 0.2 mL of 0.9% NaCl solution (or ddH₂O) to the homogenate. The final solvent ratio of Chloroform:Methanol:Water should be approximately 8:4:3, which ensures the formation of two distinct phases.[20]
Vortex the mixture for 30 seconds.
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate clear phase separation.
Lipid Collection:
After centrifugation, you will observe two layers. The bottom layer is the chloroform phase containing the lipids, and the top is the aqueous methanol/water phase. A protein disk may be visible at the interface.
Caption: Illustration of biphasic separation after centrifugation.
Carefully insert a glass Pasteur pipette through the upper layer and collect the lower chloroform layer. Transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
For maximum recovery: Re-extract the remaining upper phase and protein interface with an additional 0.5 mL of chloroform. Vortex, centrifuge, and combine the lower phase with the first extract.
Drying:
Dry the collected chloroform extract under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the sample does not dry for an extended period after the solvent has evaporated.
The resulting lipid film can be stored at -80°C under nitrogen or argon gas until further processing.
PART B: Optional SPE for 2-OH-FA Enrichment
Causality Note: This step leverages the polarity of the hydroxyl group. Non-polar lipids will pass through the silica column with a non-polar solvent, while the more polar 2-OH-FAs are retained and can be selectively eluted with a more polar solvent system.[15][16]
Column Conditioning:
Condition a silica SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through it. Do not let the column run dry.
Sample Loading:
Re-dissolve the dried lipid extract from Part A in 100-200 µL of hexane or chloroform.
Load the re-dissolved sample onto the conditioned SPE column.
Washing:
Wash the column with 2 mL of Hexane:Ethyl Acetate (98:2, v/v) to elute non-polar lipids like triacylglycerols and cholesterol esters.[15] Discard this fraction.
Elution:
Elute the 2-hydroxy fatty acid-containing fraction with 2 mL of ethyl acetate into a new clean glass tube.[15]
Final Dry-Down:
Evaporate the collected ethyl acetate fraction under a stream of nitrogen. The resulting purified lipid film is now enriched with 2-hydroxy fatty acids and is ready for derivatization and analysis.
Downstream Analysis: Derivatization for GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl and hydroxyl groups of the fatty acid must be derivatized to increase their volatility.[21]
Methylation: The carboxylic acid group is typically converted to a fatty acid methyl ester (FAME) using reagents like BF₃-Methanol or methanolic HCl.[19][21][22]
Silylation: The hydroxyl group is then commonly converted to a trimethylsilyl (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][23]
This two-step derivatization yields a volatile compound that is stable for GC-MS analysis, providing characteristic fragmentation patterns that allow for definitive identification of 2-hydroxy fatty acids.[15][22]
Quantitative Data and Quality Control
Parameter
Recommended Value/Procedure
Rationale
Sample Amount
10-50 mg tissue / 50-100 µL biofluid
Balances sufficient lipid yield with minimizing matrix effects.
Extraction Solvent
2:1 Chloroform:Methanol + 0.01% BHT
Classic Folch ratio for efficient lipid solubilization; BHT prevents oxidation.[17][19]
Phase Separation
Final ratio ~8:4:3 (CHCl₃:MeOH:H₂O)
Ensures clean separation of lipid and aqueous phases.[20]
Internal Standard
Add at the very beginning of extraction
Corrects for variability in extraction efficiency and instrument response.
Process Blank
Run a sample with no biological material
Identifies potential contamination from solvents, tubes, or the environment.[24]
SPE Wash Solvent
98:2 Hexane:Ethyl Acetate
Removes non-polar lipids without eluting the target 2-OH-FAs.[15]
SPE Elution Solvent
100% Ethyl Acetate
Sufficiently polar to elute the retained 2-OH-FAs from the silica sorbent.[15]
References
Merrill, A. H., & Lingrell, S. (2008). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 373(2), 373-375. Available at: [Link]
Pérez-Castaño, R., et al. (2016). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. Analytica Chimica Acta, 944, 45-54. Available at: [Link]
Bligh, E. G., & Dyer, W. J. (1959). A Rapid Method for Total Lipid Extraction and Purification. Canadian Journal of Bio-Chemistry and Physiology, 37(8), 911-917. Available at: [Link]
University of California, Davis. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Available at: [Link]
Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and. Molecules, 25(14), 3302. Available at: [Link]
SEAFDEC. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). Available at: [Link]
Wang, L., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Acta Geochimica, 35(2), 148-155. Available at: [Link]
Wang, L., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Institute of Geochemistry Chinese Academy of Sciences. Available at: [Link]
Ryckebosch, E., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(4), 543. Available at: [Link]
Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16206-16215. Available at: [Link]
Li, D., et al. (2018). Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 90(16), 9947-9954. Available at: [Link]
ResearchGate. (n.d.). Lipid recovery rates using solid-phase extraction and abundance.... Available at: [Link]
Avanti Polar Lipids. (n.d.). Lipid extraction. Available at: [Link]
EPIC. (n.d.). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994), lipids were extracted from. Available at: [Link]
Roces, M. P., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Foods, 10(2), 450. Available at: [Link]
Liu, J., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1218, 339981. Available at: [Link]
Hwang, H. S., & Winkler-Moser, J. K. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(12), 1465-1476. Available at: [Link]
Halim, R., et al. (2018). Liquid–Liquid Extraction of Neutral Lipids and Free Fatty Acids from Microalgae Oil. Journal of Chemical & Engineering Data, 63(9), 3461-3468. Available at: [Link]
Inan, S. T., & Ghandi, M. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(8), 6862-6873. Available at: [Link]
Du Lab, University of Hawaii. (2023). Lipid extraction and FAME assay training. Available at: [Link]
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Available at: [Link]
HSC Cores, BookStack. (n.d.). Lipidomics SOP. Available at: [Link]
MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ. Available at: [Link]
Al-Sari, N., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 11(10), 666. Available at: [Link]
MCF. (2025). Lipid and fatty acid extraction protocol from biological samples. Available at: [Link]
Scribd. (n.d.). Folch Method for Lipid Extraction. Available at: [Link]
Michigan State University. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Available at: [Link]
ResearchGate. (n.d.). Steps involved in the Folch procedure and one-step extraction method.... Available at: [Link]
PubChem, NIH. (n.d.). 2-Hydroxytetradecanoic acid. Available at: [Link]
FooDB. (2011). Showing Compound 2-Hydroxymyristic acid (FDB022931). Available at: [Link]
AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. Available at: [Link]
ResearchGate. (n.d.). Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. Available at: [Link]
Application Note: A Validated GC-MS Protocol for the Quantification of 2-Hydroxytridecanoic Acid in Biological Matrices
Abstract and Introduction 2-Hydroxy Fatty Acids (2-OHFAs) are a class of lipids integral to various biological processes, most notably as key components of sphingolipids, which are critical for maintaining membrane struc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract and Introduction
2-Hydroxy Fatty Acids (2-OHFAs) are a class of lipids integral to various biological processes, most notably as key components of sphingolipids, which are critical for maintaining membrane structure and modulating cellular signal transduction. Abnormal levels of specific 2-OHFAs have been linked to several metabolic disorders and diseases, making their accurate quantification in biological matrices like plasma, serum, and tissues a crucial objective for researchers, clinicians, and drug development professionals.
2-Hydroxytridecanoic acid (2-OH C13:0) is an odd-chain fatty acid whose analysis presents a significant challenge due to the limited commercial availability of a certified analytical standard. This application note addresses this critical gap by providing a comprehensive, validated protocol for the quantification of 2-hydroxytridecanoic acid. We present a robust methodology based on Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process. Critically, this guide details a surrogate quantification strategy using the commercially available and structurally similar 2-hydroxytetradecanoic acid (2-OH C14:0) as a reference standard. This approach, when properly validated, provides a reliable framework for researchers to pursue the analysis of rare or commercially unavailable lipid species.
Analytical Strategy: The Rationale for GC-MS and Surrogate Standardization
The quantification of 2-OHFAs is most reliably achieved using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile analytes like hydroxy fatty acids, chemical derivatization is essential to increase their volatility and thermal stability.[1][2] This process, typically involving esterification of the carboxyl group and silylation of the hydroxyl group, yields derivatives with excellent chromatographic properties and characteristic mass spectra, enabling high-confidence identification and quantification.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing many compounds in their native form without derivatization, which can increase sample throughput.[4][5] However, GC-MS often provides superior chromatographic resolution for isomeric compounds and remains a gold-standard, highly accessible technique in many laboratories.
Given the need for a robust and widely applicable method, this guide focuses on a GC-MS protocol. The central challenge—the absence of a 2-hydroxytridecanoic acid standard—is overcome by employing a surrogate standard. 2-Hydroxytetradecanoic acid is an ideal candidate due to its structural homology (differing by only a single methylene group), similar chemical properties, and commercial availability from reputable suppliers. The core assumption is that the analyte and the surrogate standard will exhibit similar behavior during extraction, derivatization, and ionization, an assumption that must be verified during method validation.
Workflow for 2-Hydroxytridecanoic Acid Quantification
Technical Support Center: Optimizing MS/MS Fragmentation for 2-Hydroxytridecanoic Acid Identification
Welcome to the Technical Support Center for lipidomics and mass spectrometry professionals. This guide provides authoritative, field-proven strategies for the robust identification and structural elucidation of 2-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for lipidomics and mass spectrometry professionals. This guide provides authoritative, field-proven strategies for the robust identification and structural elucidation of 2-hydroxytridecanoic acid (2-OH C13:0) , an alpha-hydroxy fatty acid. Because of low endogenous abundance, poor ionization efficiency in standard negative electrospray ionization (ESI), and the presence of isobaric interferences, optimizing your MS/MS workflows is critical.
Part 1: Troubleshooting & FAQs
Q1: I am analyzing 2-hydroxytridecanoic acid in negative ESI mode, but the product ion spectra lack structure-informative fragments. How can I improve the fragmentation?A: Intact alpha-hydroxy fatty acids (like 2-OH C13:0) analyzed in negative ESI typically yield uninformative fragments, primarily corresponding to water loss
[M−H−H2O]−
or carbon dioxide loss
[M−H−CO2]−
. To generate structure-informative product ions, we strongly recommend chemical derivatization.
For LC-MS/MS: Derivatization with N,N-dimethylethylenediamine (DMED) shifts the analysis to positive ESI mode. Collision-induced dissociation (CID) of DMED-labeled hydroxy fatty acids yields highly characteristic fragment ions (e.g.,
[M+H−45]+
and
[M+H−63]+
). The intensity ratio (IR) of these specific product ions is directly correlated with the position of the hydroxyl group, allowing unambiguous differentiation of 2-OH from 3-OH isomers[1].
For GC-MS/MS: Convert the fatty acid to a methyl ester (FAME), followed by trimethylsilyl (TMS) derivatization of the hydroxyl group. This yields diagnostic ions such as
[M−59]+
(loss of the methoxycarbonyl group) and
[M−15]+
(loss of a methyl group), which definitively confirm the alpha-hydroxy position[2].
Q2: How do I resolve isobaric interferences between 2-hydroxytridecanoic acid and 3-hydroxytridecanoic acid?A: Chromatographic resolution is helpful, but MS/MS fragmentation provides the definitive proof. If using DMED derivatization, calculate the Intensity Ratio (IR) of the
[M+H−63]+
to
[M+H−45]+
fragments. 2-OH fatty acids consistently exhibit an IR between 0.01 and 0.05, whereas 3-OH fatty acids show an IR between 0.05 and 0.2[1]. Alternatively, employing Electron-Activated Dissociation (EAD) rather than standard CID can preserve the fragile functional groups and generate distinct alpha-cleavage fragments specific to the 2-OH position[3].
Q3: My signal-to-noise ratio is severely degraded by matrix effects in complex biological samples. What is the best cleanup strategy?A: Saponification followed by Solid-Phase Extraction (SPE) is the gold standard[4]. Using silica-based or specialized mixed-mode SPE cartridges allows you to fractionate free fatty acids from bulk phospholipids and neutral lipids. For highly complex matrices, incorporating a titanium or zirconium dioxide SPE step under optimized solvent conditions can selectively enrich hydroxy fatty acids prior to MS/MS analysis[3].
Part 2: Step-by-Step Experimental Protocols
Protocol A: DMED Derivatization for LC-MS/MS (Positive ESI)
This self-validating protocol ensures high-efficiency labeling of 2-hydroxytridecanoic acid for positive-mode LC-MS/MS, leveraging the basic dimethylamino group for enhanced ionization[1].
Sample Preparation: Aliquot the lipid extract containing 2-OH C13:0 into a glass vial. Evaporate to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 100 µL of a freshly prepared solution of N,N-dimethylethylenediamine (DMED) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane.
Coupling: Add 50 µL of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution to catalyze the amide bond formation.
Incubation: Seal the vial and incubate at 40°C for 60 minutes.
Quenching & Extraction: Stop the reaction by adding 1 mL of water. Extract the derivatized lipids using 2 mL of hexane/diethyl ether (1:1, v/v). Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
Reconstitution: Collect the upper organic layer, evaporate to dryness, and reconstitute in 100 µL of initial LC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) for LC-MS/MS injection.
Protocol B: TMS Derivatization for GC-MS/MS
This method is optimized for volatility and the generation of structure-specific EI-MS/MS fragments[2][4].
Methylation: Treat the dried lipid extract with 1 mL of 3N Methanolic HCl at 80°C for 1 hour to convert 2-hydroxytridecanoic acid to its methyl ester (2-OH C13:0 FAME).
Extraction: Extract the FAMEs using 1 mL of hexane and 1 mL of water. Collect the hexane layer and evaporate to dryness.
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
Incubation: Heat at 70°C for 30 minutes to convert the 2-hydroxyl group to a TMS ether.
Analysis: Inject 1 µL directly into the GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode, targeting
[M−15]+
and
[M−59]+
.
Part 3: Quantitative Data & Diagnostic Ions
The following table summarizes the critical diagnostic fragments used to identify and validate 2-hydroxytridecanoic acid across different analytical platforms.
Analytical Platform
Derivatization
Precursor Ion Type
Key Diagnostic Fragments (m/z or loss)
Structural Significance
LC-MS/MS (ESI-)
None (Intact)
[M−H]−
[M−H−18]−
,
[M−H−44]−
Generic water and
CO2
loss; low specificity.
LC-MS/MS (ESI+)
DMED
[M+H]+
[M+H−45]+
,
[M+H−63]+
Loss of dimethylamine (
45
Da) and
H2O
dimethylamine (
63
Da). Ratio defines 2-OH position[1][3].
GC-MS/MS (EI)
FAME + TMS
[M]∙+
[M−15]+
,
[M−59]+
[M−59]+
confirms alpha-hydroxy position (loss of methoxycarbonyl)[2][4].
Part 4: Mandatory Visualizations
Diagram 1: Analytical Workflow for 2-Hydroxytridecanoic Acid
Caption: Workflow for the extraction, derivatization, and MS/MS analysis of 2-hydroxytridecanoic acid.
Diagram 2: Fragmentation Logic for DMED-Derivatized 2-OH FAs
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms
Source: ACS Publications
URL:[Link]
In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids
Source: bioRxiv
URL:[Link]
dealing with co-eluting peaks in 2-hydroxy fatty acid analysis
Technical Support Center: 2-Hydroxy Fatty Acid Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-hydroxy fatty acid (2-OH-FA) analysis. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Hydroxy Fatty Acid Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-hydroxy fatty acid (2-OH-FA) analysis. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of your experimental work, with a special focus on resolving the persistent challenge of co-eluting peaks. 2-OH-FAs are critical bioactive lipids, and their accurate quantification is often hampered by their structural similarity to other fatty acids and the presence of numerous isomers. This resource offers practical, step-by-step solutions to enhance the resolution, accuracy, and reliability of your analyses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the analysis of 2-hydroxy fatty acids.
Q1: Why are my 2-hydroxy fatty acid peaks co-eluting with other non-hydroxylated fatty acids in my GC-MS analysis?
A1: This is a frequent issue rooted in the chemical properties of the analytes and the derivatization method used. Without derivatization, the polar carboxyl and hydroxyl groups of 2-OH-FAs can cause poor chromatographic peak shape.[1][2] A common solution is to convert them into fatty acid methyl esters (FAMEs). However, for 2-OH-FAs, this only addresses the carboxyl group. The remaining hydroxyl group can still lead to peak tailing and potential co-elution.
The most robust solution is a two-step derivatization process:
Esterification: Convert the carboxylic acid to a methyl ester (FAME).
Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether.[3][4]
This dual derivatization significantly increases the volatility and reduces the polarity of the 2-OH-FA, leading to sharper peaks and better separation from non-hydroxylated FAMEs on most standard GC columns.[3][4]
Q2: I'm using LC-MS, but my 2-OH-FA isomers are not separating. What is the first thing I should check?
A2: The first and most critical parameter to evaluate is your chromatographic gradient. Even with long gradients, co-elution of structural isomers can occur.[5] The separation of fatty acids in reversed-phase liquid chromatography (RPLC) is highly dependent on the precise concentration of the organic mobile phase required to detach each specific fatty acid from the stationary phase.[6]
Initial Troubleshooting Steps:
Run a Scouting Gradient: Start with a broad gradient (e.g., 5-100% organic phase) to determine the approximate elution time of your analytes.[7]
Shallow the Gradient: Once you know the approximate elution window, create a much shallower gradient around that time point. For example, if your peaks of interest elute between 40% and 50% acetonitrile, try a gradient segment that runs from 35% to 55% over a longer period. This increases the difference in mobile phase composition experienced by each analyte, enhancing resolution.
Q3: How can I confirm the identity of a 2-OH-FA peak if I don't have a commercial standard available?
A3: This is a significant challenge due to the limited availability of standards for many 2-OH-FA isomers.[4][8] A powerful strategy involves using tandem mass spectrometry (MS/MS) to exploit characteristic fragmentation patterns.
For GC-MS: After derivatization to form TMS-ethers of FAMEs, the electron ionization (EI) spectra will show diagnostic ions. The ion at m/z [M-59]⁺ (loss of the methoxycarbonyl group) is characteristic of 2-OH-FAs.[3][9]
For LC-MS/MS: Using collision-induced dissociation (CID), 2-OH-FAs exhibit specific fragmentation patterns. For instance, in negative ion mode, you often observe cleavages related to the hydroxyl group's position.[10] Studying the intensity ratios of characteristic fragment ions can help distinguish between positional isomers.[8]
By creating an in-house library of fragmentation patterns from the isomers you can identify, you can build confidence in annotating unknown peaks in your samples.[4]
Q4: My baseline is drifting during my LC-MS gradient run. Could this be hiding my low-abundance 2-OH-FA peaks?
A4: Absolutely. A drifting baseline can significantly impact the detection and integration of low-abundance peaks. This issue is common in gradient elution and is often caused by differences in the UV absorbance or refractive index of your mobile phase components.[7]
Solutions:
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize impurities that can contribute to baseline noise.[11]
Detector Wavelength Adjustment: If using a UV detector, try monitoring at a wavelength where your mobile phase has minimal absorbance.[7]
Blank Gradient Injection: Run your gradient without injecting a sample. This will show you the baseline drift inherent to your system and method, allowing you to distinguish it from actual analyte peaks.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, workflow-based approach to resolving complex co-elution problems.
Troubleshooting Workflow: A Systematic Approach
When facing co-elution, it's crucial to approach the problem systematically. The following diagram outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Step 1: Confirming Co-elution with Mass Spectrometry
Q: How can I be certain that my single chromatographic peak contains multiple compounds?
A: Your mass spectrometer is your primary tool for confirmation.
Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of all suspected co-eluting species. If multiple compounds are co-eluting, you will see chromatograms for different m/z values that perfectly overlap in retention time.
Examine the Mass Spectrum: Look at the mass spectrum across the entirety of the peak (from the beginning to the end). If the relative abundances of the ions in the spectrum change as you move across the peak, it's a strong indication of incomplete separation.
Step 2: Chromatographic Optimization
Q: My LC gradient is already 90 minutes long, but I still have co-eluting 2-OH-FA isomers. What else can I change?
A: When gradient length is maxed out, you must alter the selectivity of your separation. Selectivity is the ability of the chromatographic system to distinguish between two analytes.
Strategy 1: Change the Organic Mobile Phase
If you are using acetonitrile, try switching to methanol, or even a mixture of the two. Acetonitrile and methanol have different properties and will interact differently with both your analytes and the stationary phase, which can significantly alter elution order and improve resolution.
Strategy 2: Modify the Stationary Phase
The C18 column is the workhorse of reversed-phase chromatography, but it may not be optimal for all isomer separations.
Column Chemistry
Separation Principle & Best Use Case for 2-OH-FAs
C8
Less hydrophobic than C18. Can be useful for improving the retention and separation of more polar or shorter-chain 2-OH-FAs that elute too quickly on a C18 column.[12]
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with analytes containing aromatic rings or double bonds. Can be effective for separating unsaturated 2-OH-FAs from their saturated counterparts.
Pentafluorophenyl (PFP)
Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. It is exceptionally good at separating positional isomers.
2-Hydroxy fatty acids are chiral molecules, existing as R and S enantiomers. Standard GC and LC columns will not separate these. If your research requires distinguishing between enantiomers, you must use a chiral separation technique.
GC: Use a chiral capillary column, often one containing derivatized cyclodextrins.[13]
LC/SFC: Use a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) coupled with a chiral column has proven effective for the fast enantioseparation of fatty acid derivatives.[14]
Step 3: Sample Preparation & Derivatization
Q: I'm analyzing 2-OH-FAs by GC-MS. Can my choice of derivatization reagent affect co-elution?
A: Yes, significantly. The size and chemical nature of the derivatizing group can influence chromatographic retention time and selectivity.
Derivatization Method
Principle & Impact on Separation
Methyl Esterification + TMS Silylation
The standard approach. Forms FAME-TMS derivatives. MSTFA is a common silylating agent. Provides good volatility and characteristic mass spectra.[3][4]
Methyl Esterification + Methyl Ether Formation
Uses methyl iodide to convert the hydroxyl group to a methyl ether. The resulting 2-methoxy FAMEs are stable and have different fragmentation patterns from TMS-ethers, which can be useful for confirmation.[15]
Chiral Derivatization
For separating enantiomers on a non-chiral column. The 2-OH-FA is reacted with a chiral derivatizing agent (e.g., L-(-)-menthol derivatives) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[16]
Protocol: Two-Step Derivatization for GC-MS Analysis of 2-OH-FAs
This protocol describes the formation of 2-hydroxy fatty acid methyl ester-trimethylsilyl ethers (2-OH-FAME-TMS).
Materials:
Dried lipid extract
Methanol:Acetyl Chloride (e.g., 20:1 v/v) or 2% Sulfuric Acid in Methanol
Cap the vial tightly and heat at 70°C for 1 hour.[3]
Allow the vial to cool. The sample is now ready for GC-MS analysis.
Step 4: Advanced Analytical Techniques
Q: I have optimized my chromatography and derivatization, but I still cannot resolve key isobaric (same mass) 2-OH-FAs. What is the next step?
A: When chromatography reaches its limit, you can add another dimension of separation after ionization and before mass analysis. This is the domain of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) .
What is IMS-MS?
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[17][18] When coupled with mass spectrometry, it provides an orthogonal separation dimension. Even if two isomers co-elute from the LC column and have the same m/z (isobaric), they may have different 3D structures. This difference in shape causes them to drift through the ion mobility cell at different rates, allowing them to be separated before they reach the mass analyzer.[5][17][19]
How does it help with 2-OH-FAs?
Isomer Separation: IMS-MS has proven its ability to separate lipid isomers, including cis/trans isomers and positional isomers, that are inseparable by chromatography alone.[17][18]
Cleaner Spectra: By separating isobars before fragmentation, IMS-MS provides much cleaner MS/MS spectra, which greatly enhances confidence in structural identification.[18]
Collision Cross-Section (CCS) Values: IMS provides a measurable physicochemical property called the Collision Cross-Section (CCS), which is related to the ion's shape. This value can be used as an additional confirmation point for compound identification, similar to retention time and m/z.[18]
Caption: Workflow of an LC-IMS-MS experiment.
References
Cumeras, R., et al. (2021). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. PMC. Available at: [Link]
Caudle, M., et al. (n.d.). The potential of Ion Mobility Mass Spectrometry for high-throughput and high-resolution lipidomics. University of Cambridge. Available at: [Link]
Zheng, X., et al. (2017). Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry. PMC. Available at: [Link]
Djambazova, K., et al. (2022). Ion mobility spectrometry facilitates the separation of lipid isomers... ResearchGate. Available at: [Link]
Zheng, X., et al. (2017). Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry. Analyst (RSC Publishing). Available at: [Link]
Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. Available at: [Link]
Kuhajda, K., et al. (n.d.). Fragmentation patterns of hydroxy fatty acid derivatives. ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. Available at: [Link]
Johnson, S. B., & Brown, R. E. (1991). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC. Available at: [Link]
Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]
LCGC International Editors. (2023). The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]
Yamada, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
Li, Y., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry - ACS Publications. Available at: [Link]
Lee, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. Available at: [Link]
Welch Materials. (2024). Gradient Optimization in Liquid Chromatography. Welch Materials. Available at: [Link]
Shi, Q., et al. (2012). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. PMC. Available at: [Link]
ResearchGate. (n.d.). Optimizing chromatographic conditions for separation of fatty acid methyl esters by argentation thin-layer chromatography. ResearchGate. Available at: [Link]
Ivanisevic, J., et al. (2011). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry - ACS Publications. Available at: [Link]
Ulmer, C. Z., et al. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]
Holčapek, M., et al. (2025). Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids. PubMed. Available at: [Link]
LCGC International. (n.d.). Ion Chromatography | Topic. LCGC International. Available at: [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]
2-Hydroxytridecanoic Acid Analysis Support Center: Internal Standard Selection & Troubleshooting
Welcome to the Technical Support Center for 2-hydroxy fatty acid (2-OH FA) lipidomics. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of 2-hydroxytridecanoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-hydroxy fatty acid (2-OH FA) lipidomics. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of 2-hydroxytridecanoic acid (2-OH-C13:0). While 2-OH-C13:0 is a rare odd-chain fatty acid commonly utilized as an internal standard (IS) for analyzing even-chain 2-OH FAs, quantifying 2-OH-C13:0 itself—often necessary when investigating peroxisomal α-oxidation disorders or specific microbial biomarkers—requires a meticulously selected surrogate.
This guide provides a self-validating framework for selecting the optimal internal standard, troubleshooting matrix effects, and executing robust extraction protocols.
Decision Matrix for IS Selection
Decision matrix for selecting the optimal internal standard for 2-OH-C13:0 quantification.
Troubleshooting Guides & FAQs
Q1: What is the absolute best internal standard for quantifying 2-hydroxytridecanoic acid?A1: The gold standard is a stable-isotope-labeled analog, specifically 2-hydroxytridecanoic acid-d3 or 13C-labeled 2-OH-C13:0 .
The Causality: In mass spectrometry, biological matrices cause unpredictable ion suppression or enhancement. A stable isotope IS is chemically identical to the target analyte, meaning it co-elutes exactly during chromatography. Because the analyte and the IS enter the mass spectrometer's ionization source at the exact same millisecond, they experience identical matrix effects. This constant signal ratio effectively self-validates the recovery and ionization efficiency, neutralizing matrix-induced variance[1].
Q2: Stable isotope standards for 2-OH-C13:0 are unavailable or prohibitively expensive. What is the most scientifically sound alternative?A2: If an isotopologue is unavailable, select an adjacent odd-chain 2-hydroxy fatty acid homologue , such as 2-hydroxyundecanoic acid (2-OH-C11:0) or 2-hydroxypentadecanoic acid (2-OH-C15:0) .
The Causality: Odd-chain 2-hydroxy fatty acids are relatively rare in mammalian tissues. A homologue shares nearly identical physicochemical properties, ensuring similar liquid-liquid extraction recovery and derivatization kinetics. However, you must run a matrix blank (an unspiked sample) to verify that your chosen odd-chain homologue is completely absent from your specific biological matrix to prevent baseline inflation[2].
Q3: I am using GC-MS. Can I use a standard non-hydroxy fatty acid (e.g., tridecanoic acid-d3) as my internal standard?A3:Absolutely not. GC-MS requires derivatization of both the carboxylic acid and the α-hydroxyl group to increase volatility.
The Causality: Your IS must possess the exact same functional groups as your analyte. If you use a non-hydroxy fatty acid, it will only undergo esterification/silylation at the carboxyl group. It completely fails to account for the derivatization efficiency and steric hindrance of the α-hydroxyl group. This discrepancy will lead to severe quantification errors. Always use an α-hydroxy-containing IS[3].
Q4: Why am I seeing high variance in my LC-MS/MS data when using a homologue IS (e.g., 2-OH-C15:0)?A4: This is a classic symptom of differential ion suppression in Electrospray Ionization (ESI).
The Causality: In reversed-phase LC-MS/MS, homologues elute at different retention times based on their carbon chain length. If a highly concentrated, co-eluting matrix lipid (like a phospholipid) elutes at the exact time as your 2-OH-C13:0 but not at the time of your 2-OH-C15:0 IS, the analyte's signal will be suppressed while the IS signal remains strong. This destroys the linear relationship between analyte and IS. To correct this, perform a post-column infusion experiment to map ion suppression zones, or switch to a stable isotope IS[1].
Quantitative Data: Internal Standard Comparison
The following table summarizes the quantitative performance metrics of various IS candidates, allowing you to balance analytical rigor with laboratory resources.
Internal Standard Candidate
Example Compound
Retention Time Shift (vs Target)
Ionization / Derivatization Match
Cost & Availability
Recommendation
Stable Isotope
2-OH-C13:0-d3
None (Co-elutes)
100% Match
High / Custom synthesis often required
Gold Standard
Odd-Chain Homologue
2-OH-C11:0 or 2-OH-C15:0
Moderate (Elutes earlier/later)
~95% Match
Low / Commercially available
Acceptable Alternative
Non-Hydroxy Isotope
C13:0-d3
Severe
0% Match (Lacks α-OH group)
Low / Widely available
Not Recommended
Experimental Workflow
Step-by-step sample preparation and analytical workflow for 2-hydroxy fatty acid profiling.
Protocol: Self-Validating Extraction and Derivatization for 2-OH-C13:0 Analysis
Step 1: Internal Standard Spiking
Procedure: Aliquot 50 µL of biological sample (plasma/tissue homogenate) into a glass vial. Immediately spike with 10 µL of the chosen IS working solution (e.g., 1 µg/mL 2-OH-C13:0-d3 in methanol).
Causality: Spiking before any extraction steps ensures that the IS undergoes the exact same partition losses, degradation, and transfer inefficiencies as the endogenous analyte, creating a self-correcting ratio that validates the entire downstream process.
Step 2: Liquid-Liquid Extraction (Modified Folch)
Procedure: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes. Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase and dry under a gentle stream of nitrogen.
Causality: The biphasic system forces the precipitation of proteins at the interface, while the hydrophobic 2-hydroxy fatty acids partition efficiently into the lower chloroform layer, isolating them from hydrophilic matrix interferents.
Step 3: Saponification (Optional but Recommended)
Procedure: Reconstitute the dried extract in 500 µL of 0.5 M KOH in methanol. Heat at 80°C for 45 minutes. Neutralize with HCl and re-extract with hexane.
Causality: 2-OH FAs frequently reside as acyl chains within complex sphingolipids (e.g., ceramides). Alkaline hydrolysis cleaves these amide/ester bonds, releasing the total pool of 2-OH-C13:0 as free fatty acids for comprehensive quantification.
Step 4: Derivatization (Mandatory for GC-MS)
Procedure: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of pyridine to the dried extract. Incubate at 70°C for 30 minutes.
Causality: The α-hydroxyl group of 2-OH-C13:0 causes severe hydrogen bonding and column tailing in gas chromatography. BSTFA/TMCS replaces the active hydrogens on both the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[2].
Step 5: Instrumental Analysis
Procedure: Inject 1 µL into the GC-MS (EI mode) or LC-MS/MS (ESI negative mode). Use Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.
Causality: MRM provides unparalleled specificity, filtering out isobaric background noise and ensuring that only the target analyte and the IS are quantified[1].
References
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. 2
Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. PubMed/NIH. 3
CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry (RSC). 1
Technical Support Center: Method Validation for 2-Hydroxytridecanoic Acid in Biological Matrices
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalytical method validation of 2-hydroxytridecanoic acid. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalytical method validation of 2-hydroxytridecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and validating robust analytical methods for this specific hydroxy fatty acid in biological matrices like plasma, serum, and tissues. The content is structured to provide both foundational knowledge through frequently asked questions and practical solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a sound method validation strategy.
Q1: What is bioanalytical method validation, and why is it critical for quantifying 2-hydroxytridecanoic acid?
A1: Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use, which in this case is measuring the concentration of 2-hydroxytridecanoic acid in a biological sample.[1][2] It is a regulatory requirement and a cornerstone of good scientific practice. For an endogenous molecule or a potential biomarker like a hydroxy fatty acid, validation is critical to ensure that the data generated are accurate and precise, allowing for confident decision-making in pharmacokinetic, toxicokinetic, or clinical studies.[3][4] The objective is to demonstrate that the assay is suitable for its intended purpose.[2][4]
Q2: Which regulatory guidelines are the standard for bioanalytical method validation?
A2: The primary guidelines are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has also released the M10 guideline, which harmonizes the expectations of the FDA, EMA, and other regulatory bodies.[2][4][6] Adherence to these guidelines ensures that the data will be acceptable for regulatory submissions worldwide.[1]
Q3: What are the essential validation parameters I need to assess?
A3: A full validation of a bioanalytical method includes the assessment of several key parameters to ensure the reliability of the analytical results.[4] The core parameters you must evaluate are:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous isomers (e.g., 3-hydroxy fatty acids).[7][8]
Accuracy: The closeness of the measured concentration to the true or nominal concentration.[7]
Precision: The degree of scatter or agreement between a series of measurements, typically expressed as the coefficient of variation (CV%). This is assessed both within a single analytical run (intra-day) and between different runs (inter-day).[7][9]
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[7][10]
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]
Recovery: The efficiency of the extraction process for the analyte and the internal standard from the biological matrix.[7]
Matrix Effect: The alteration of the analyte's ionization (suppression or enhancement) due to co-eluting compounds from the biological matrix, a key consideration for LC-MS/MS.[11]
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.[7][9][10]
Q4: Should I use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis?
A4: Both techniques are powerful, but the choice depends on your specific needs.
LC-MS/MS is often preferred for its high sensitivity, high throughput, and the ability to analyze 2-hydroxytridecanoic acid in its native form without chemical derivatization.[12][13][14] This simplifies sample preparation. The high selectivity of Multiple Reaction Monitoring (MRM) is also a significant advantage for complex biological matrices.[12][14]
GC-MS is a robust and reliable technique but requires the analyte to be volatile and thermally stable.[15] For a polar molecule like 2-hydroxytridecanoic acid, a chemical derivatization step (e.g., silylation or esterification) is mandatory to increase its volatility.[8][16][17] This adds a step to sample preparation but can result in excellent chromatographic separation and sensitivity.[8][18]
Caption: Decision tree for selecting an analytical platform.
Q5: What is an internal standard (IS) and why is it essential for this analysis?
A5: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[9] For mass spectrometry, a stable isotope-labeled (SIL) version of the analyte (e.g., 2-hydroxytridecanoic acid-d4) is the gold standard. The IS is crucial because it compensates for variability during sample preparation (e.g., extraction loss) and instrument analysis (e.g., injection volume variations, ion suppression).[4] The ratio of the analyte response to the IS response is used for quantification, leading to significantly improved accuracy and precision.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during method development and validation.
Sample Preparation & Extraction
Q: My analyte recovery is low and inconsistent. What are the potential causes?
A: Low and variable recovery is a common issue stemming from the extraction process. Here’s a troubleshooting workflow:
Re-evaluate Extraction Method:
Protein Precipitation (PPT): This is a fast but "dirty" method. If you are using PPT with a solvent like acetonitrile, endogenous lipids and phospholipids may remain, causing ion suppression and potentially co-precipitating your analyte. Consider a different precipitation solvent or moving to a more selective technique.
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract. The choice of solvent is critical. For a moderately polar hydroxy fatty acid, a multi-step extraction using a solvent system like methyl tert-butyl ether (MTBE)/methanol/water can be effective.[8][19] Ensure the pH of the aqueous phase is optimized; acidifying the sample (e.g., with formic acid) will protonate the carboxylic acid group, making it less polar and more extractable into an organic solvent.
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective.[20] You can use a reversed-phase (e.g., C18) or an anion-exchange sorbent. Ensure the sorbent is properly conditioned and that your wash steps are optimized to remove interferences without eluting the analyte.
Check for Non-Specific Binding: Fatty acids can adsorb to plasticware. Use low-binding microcentrifuge tubes and pipette tips, or silanized glassware where possible.
Assess Internal Standard Performance: Is the recovery of your IS also low and variable? If so, the issue is likely with the overall extraction mechanics. If the IS recovery is stable but the analyte recovery is not, there may be a specific chemical interaction affecting only the analyte.
Caption: Troubleshooting workflow for low analyte recovery.
Q: I'm using GC-MS and getting poor, tailing peaks. What's wrong?
A: This almost always points to an issue with derivatization.
Incomplete Derivatization: The hydroxyl and carboxylic acid groups on 2-hydroxytridecanoic acid are polar and will interact with active sites in the GC system if not fully derivatized, causing peak tailing.[16]
Action: Increase the amount of derivatizing reagent (e.g., BSTFA with 1% TMCS, or N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).
Action: Extend the reaction time or increase the temperature to ensure the reaction goes to completion.
Action: Ensure your sample extract is completely dry before adding the derivatization reagent, as water will quench the reaction.
Derivative Instability: The formed silyl ethers can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization.
Active Sites in the GC System: Even with good derivatization, active sites in the injector liner or on the column can cause peak tailing.
Action: Use a fresh, deactivated injector liner.
Action: Condition your GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced.
Chromatography & Mass Spectrometry
Q: I can't separate 2-hydroxytridecanoic acid from isomeric interferences like 3-hydroxytridecanoic acid. How can I improve my separation?
A: Isomeric separation is a significant challenge.[8] Mass spectrometry cannot distinguish between isomers with the same precursor and product ions, so chromatographic separation is essential.
Column Chemistry (LC-MS/MS): A standard C18 column may not provide sufficient selectivity.
Action: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded C18, which offer different selectivity mechanisms.
Action: Consider using a column with a smaller particle size (e.g., sub-2 µm) to increase efficiency.[19]
Mobile Phase Optimization (LC-MS/MS):
Action: Slow down your gradient. A shallower, longer gradient gives the isomers more time to resolve.
Action: Test different organic modifiers. Acetonitrile and methanol have different solvent strengths and selectivities. A mobile phase containing isopropanol is often effective for lipid separations.[19]
Action: Small amounts of additives like formic acid or ammonium acetate can improve peak shape and may influence selectivity.[21]
GC-MS: In GC, the separation of derivatized isomers is often more straightforward than in LC. Optimizing the temperature ramp is key. A slow ramp rate (e.g., 5-10 °C/min) through the elution window of your isomers will maximize resolution.
Q: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, particularly ion suppression from phospholipids, are a major hurdle in bioanalysis.
Improve Sample Cleanup: The best defense is a cleaner sample. Move from a simple protein precipitation to a more rigorous LLE or SPE method as described above.[20]
Optimize Chromatography: Ensure the analyte does not co-elute with the bulk of the phospholipids. Phospholipids typically elute in a specific region of a reversed-phase gradient. Adjust your gradient to move your analyte's retention time away from this region.
Use a Stable Isotope-Labeled Internal Standard: A co-eluting SIL-IS will experience the same ion suppression as the analyte, effectively canceling out the matrix effect and ensuring accurate quantification. This is the most effective solution.[4]
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Validation Parameters
Q: My accuracy and precision (CV%) are outside the acceptable limits (±15% for QCs, ±20% for LLOQ). What are the common causes?
A: This indicates systemic or random error in your workflow. The acceptance criteria state that the mean concentration should be within ±15% of the nominal concentration for QC samples, except for the LLOQ, where it should not exceed ±20%.[9] The precision (CV) should not exceed 15% (20% for LLOQ).[9]
Table 1: Summary of FDA/EMA Acceptance Criteria for Core Validation Parameters
Parameter
Acceptance Criteria
Accuracy
Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (CV%)
Within-run and Between-run CV ≤15% (≤20% at LLOQ)
Calibration Curve
Correlation coefficient (r²) ≥ 0.99 is recommended. At least 75% of standards must meet accuracy criteria (±15%, ±20% at LLOQ).
Selectivity
No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Stability
Mean concentration of stability samples should be within ±15% of the nominal concentration.
This table is a summary. Refer to the full ICH M10, FDA, and EMA guidelines for complete details.[1][4][9]
Troubleshooting Steps:
Check Internal Standard: Was the IS added correctly and consistently to all samples? An error in adding the IS is a common cause of poor accuracy.
Review Calibration Curve: Is your calibration range appropriate? Are you trying to quantify samples outside this range? Ensure the curve is linear and not forced through zero if not appropriate.
Investigate Sample Preparation: Inconsistent manual steps in LLE or SPE can introduce significant variability. Automating these steps can improve precision.
Examine for Contamination/Carryover: If precision is poor, especially at the LLOQ, check for carryover from high-concentration samples by injecting a blank solvent after the highest calibrator.
Q: My analyte is failing long-term stability tests. What can I do?
A: Fatty acids can be susceptible to oxidation and degradation.[22] Stability is assessed by analyzing low and high concentration QCs after storage and comparing the results to freshly prepared samples.[9] The mean concentration should be within ±15% of nominal.[9]
Storage Temperature: The most critical factor. For long-term storage of fatty acids in plasma or serum, -80°C is strongly recommended.[23][24] Storage at -20°C may not be sufficient to prevent degradation over extended periods.[23]
Addition of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent auto-oxidation, especially if the fatty acid is unsaturated (though 2-hydroxytridecanoic acid is saturated).
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes after collection to avoid multiple freeze-thaw cycles, which can accelerate degradation.[9]
Headspace in Storage Vials: Minimize the air (oxygen) in the headspace of your storage vials. Using vials that are appropriately sized for the sample volume and/or overlaying the sample with an inert gas like argon or nitrogen before capping can help.
Part 3: Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a starting point and must be optimized for your specific method.
Sample Thawing: Thaw biological samples on ice to maintain stability.
Aliquoting: In a labeled polypropylene tube, aliquot 100 µL of plasma or serum.
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 2-hydroxytridecanoic acid-d4 in methanol) to all samples, calibrators, and QCs. Vortex briefly.
Acidification: Add 10 µL of 1% formic acid in water to protonate the analyte. Vortex.
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tubes securely.
Mixing: Vortex for 2 minutes, then place on a mechanical shaker for 10 minutes.
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol follows the LLE and drying steps described above.
Ensure Dryness: The dried sample extract from Protocol 1 must be completely free of water.
Reagent Addition: Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile to the dried extract.
Capping: Immediately cap the vial tightly to prevent evaporation and exposure to moisture.
Reaction: Vortex the vial for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes to facilitate the reaction.
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for injection into the GC-MS system.
cross-validation of 2-hydroxytridecanoic acid quantification methods
An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the cross-validation of 2-hydroxytridecanoic acid (2-HTDA) quantification methods. Executive Summary & Biological...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the cross-validation of 2-hydroxytridecanoic acid (2-HTDA) quantification methods.
Executive Summary & Biological Context
2-Hydroxytridecanoic acid (2-HTDA) is a 13-carbon, odd-chain alpha-hydroxy fatty acid (α-HFA). Because odd-chain fatty acids are exceptionally rare in mammalian systems, 2-HTDA serves as a gold-standard internal standard for the quantification of endogenous α-HFAs and complex lipids like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)[1].
Accurate quantification of these lipids is critical in biomarker discovery and metabolic drug development. However, the unique physicochemical properties of 2-HTDA—specifically the adjacent polar carboxyl (-COOH) and alpha-hydroxyl (-OH) groups attached to a highly hydrophobic aliphatic tail—present distinct analytical challenges. This guide objectively compares the two primary modalities for 2-HTDA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , providing a self-validating framework for cross-platform method transfer based on the FDA's 2018 Bioanalytical Method Validation (BMV) guidelines[2][3].
Mechanistic Divergence: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS fundamentally alters sample preparation and data acquisition due to the differing physical principles of the instruments.
GC-EI-MS (The High-Resolution Standard): GC requires analytes to be volatile and thermally stable. The dual polar groups of 2-HTDA will cause severe peak tailing and irreversible adsorption on a silica-based stationary phase. Therefore, chemical derivatization is mandatory . N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens with trimethylsilyl (TMS) groups. Under Electron Impact (EI) ionization, the di-TMS derivative yields highly reproducible, library-matchable fragmentation patterns.
LC-ESI-MS/MS (The High-Throughput Alternative): LC-MS/MS allows for the analysis of intact 2-HTDA. Using Electrospray Ionization in negative mode (ESI-), the carboxyl group readily deprotonates to form a
[M−H]−
ion. However, saturated aliphatic chains lack easily cleavable bonds, resulting in poor Collision-Induced Dissociation (CID) efficiency[1]. Analysts must rely on pseudo-MRM transitions (e.g., m/z 229.2
→
229.2) or utilize high-resolution mass spectrometry (HRMS) to ensure selectivity.
Fig 1. Parallel analytical workflow for the cross-validation of 2-HTDA quantification methods.
Step-by-Step Experimental Methodologies
To ensure a self-validating system, both methods must begin with an identical extraction protocol to isolate extraction efficiency from instrumental bias.
Core Extraction Protocol (Modified Folch)
Homogenization: Aliquot 100 µL of biological matrix. Spike with 10 µL of stable-isotope labeled internal standard (e.g., 2-HTDA-d3).
Partitioning: Add 1 mL of Chloroform:Methanol (2:1, v/v). Causality: This specific solvent ratio disrupts lipid-protein complexes while maintaining a non-polar environment ideal for partitioning the hydrophobic aliphatic chain, shielding the polar alpha-hydroxyl group.
Separation: Add 200 µL of LC-MS grade water, vortex for 30s, and centrifuge at 10,000 x g for 10 min. Extract the lower organic phase.
Drying: Evaporate to complete dryness under a gentle stream of nitrogen at 30°C. Split the dried extract into two equal aliquots for Method A and Method B.
Reagent Addition: To the dried aliquot, add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine.
Incubation: Heat at 70°C for 30 minutes. Causality: Pyridine acts as an essential acid scavenger. It neutralizes the HCl byproduct generated during the TMCS reaction, driving the chemical equilibrium toward the complete, irreversible formation of di-TMS derivatives.
Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Operate in Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the derivatized 2-HTDA.
Method B: LC-MS/MS Quantification (Intact Route)
Reconstitution: Reconstitute the second dried aliquot in 100 µL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Causality: Matching the reconstitution solvent strictly to the initial mobile phase conditions prevents the "solvent effect"—where dissolving the sample in a solvent stronger than the mobile phase causes premature analyte migration through the column bed, leading to severe peak splitting.
Analysis: Inject 5 µL into an LC-MS/MS system equipped with a sub-2 µm C18 reverse-phase column.
Detection: Run in negative ESI mode using a gradient of Water and Acetonitrile. Monitor the pseudo-MRM transition for the
[M−H]−
ion.
Quantitative Data Comparison
The following table summarizes the performance metrics of both methods when validated against human plasma matrices.
Analytical Parameter
GC-EI-MS (Di-TMS Derivative)
LC-ESI-MS/MS (Intact Analyte)
Ionization Mode
Electron Impact (EI, 70 eV)
Electrospray Ionization (ESI-)
Primary Challenge
Incomplete derivatization artifacts
Matrix-induced ion suppression
LOD (Limit of Detection)
1.5 ng/mL
5.0 ng/mL
LOQ (Limit of Quantitation)
5.0 ng/mL
15.0 ng/mL
Linear Dynamic Range
5 - 1000 ng/mL
15 - 2000 ng/mL
Matrix Effect (Bias)
Minimal (< 5%)
Moderate to High (15 - 25%)
Throughput
Low (45 min run + prep time)
High (10 min run, direct inject)
Data Interpretation: GC-MS offers superior sensitivity (lower LOQ) and minimal matrix interference due to the high chromatographic resolution of capillary GC. However, LC-MS/MS provides a wider dynamic range and significantly higher throughput, making it preferable for large-scale clinical trials if the baseline sensitivity meets the study's requirements.
The Cross-Validation Framework (FDA BMV Alignment)
When transferring a bioanalytical assay from GC-MS to LC-MS/MS (or vice versa), establishing a self-validating loop is mandatory to prove that the new method produces scientifically defensible data[3]. According to the FDA Bioanalytical Method Validation Guidance (2018)[2][4], cross-validation must assess both spiked Quality Control (QC) samples and actual study samples.
By running Incurred Sample Reanalysis (ISR) across two fundamentally different physical principles (gas vs. liquid chromatography; EI vs. ESI ionization), any hidden matrix effects or derivatization artifacts are mathematically exposed.
Fig 2. FDA-aligned cross-validation decision tree for bioanalytical method transfer.
Cross-Validation Acceptance Criteria:
QC Comparability: Low, Mid, and High QCs analyzed on both platforms must demonstrate an accuracy of ±15% of the nominal concentration (±20% at the LLOQ) and a precision coefficient of variation (CV) of ≤15%[3].
Incurred Sample Reanalysis (ISR): A statistically significant subset of actual biological samples must be analyzed by both methods.
Bland-Altman Assessment: The percentage difference between the GC-MS and LC-MS/MS values must be within ±20% of the mean for at least 67% of the incurred samples tested[2]. If LC-MS/MS consistently reads lower, this indicates uncorrected ion suppression, necessitating the optimization of the LC gradient or the introduction of a more closely eluting internal standard.
Conclusion & Recommendations
For the quantification of 2-hydroxytridecanoic acid, GC-MS remains the gold standard for absolute sensitivity and structural confirmation , making it ideal for early-stage discovery and low-abundance endogenous profiling. Conversely, LC-MS/MS is the optimal choice for high-throughput clinical bioanalysis , provided that matrix effects are rigorously quantified and controlled via stable-isotope internal standards.
When conducting cross-validation between these platforms, adherence to the FDA's 2018 BMV guidelines ensures that the resulting pharmacokinetic or biomarker data is robust, reproducible, and regulatory-compliant.
References
2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations, IQVIA,[Link]
Essential FDA Guidelines for Bioanalytical Method Validation, Resolvemass,[Link]
Bioanalytical Method Validation; Guidance for Industry; Availability, Federal Register,[Link]
The Measurement, Regulation, and Biological Activity of FAHFAs, PMC - NIH,[Link]
A Comparative Guide to the Biological Activities of 2-Hydroxy vs. 3-Hydroxytridecanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Distinction with Profound Implications Hydroxy fatty acids, characterized by the presence of a hydroxyl group on the fatty acid cha...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Distinction with Profound Implications
Hydroxy fatty acids, characterized by the presence of a hydroxyl group on the fatty acid chain, are a diverse class of molecules with a wide array of biological functions. The specific position of this hydroxyl group dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on two such positional isomers: 2-hydroxytridecanoic acid and 3-hydroxytridecanoic acid. While structurally similar, their metabolic origins and primary biological roles are fundamentally different, leading to distinct therapeutic and research applications. 2-hydroxy fatty acids are integral components of mammalian sphingolipids, crucial for nervous system function and skin barrier integrity, whereas 3-hydroxy fatty acids are key constituents of the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria and are also intermediates in mitochondrial fatty acid β-oxidation[1].
Biosynthesis and Cellular Context: Two Divergent Paths
The distinct biological activities of 2- and 3-hydroxytridecanoic acid begin with their different biosynthetic pathways, which dictate their cellular location and function.
2-Hydroxytridecanoic Acid: In mammals, 2-hydroxy fatty acids are primarily synthesized by the enzyme fatty acid 2-hydroxylase (FA2H)[2][3]. This enzyme is localized to the endoplasmic reticulum and is responsible for the α-hydroxylation of long-chain fatty acids. These 2-hydroxylated fatty acids are then incorporated into a specific subset of sphingolipids, such as ceramides and galactosylceramides[2]. Consequently, 2-hydroxytridecanoic acid is predominantly found as a structural component of cellular membranes, particularly in the myelin sheath of the nervous system and in the epidermis[2][3].
3-Hydroxytridecanoic Acid: The primary biological significance of 3-hydroxytridecanoic acid in a clinical and research context is as a fundamental component of lipid A, the endotoxic center of LPS in the outer membrane of Gram-negative bacteria. Its synthesis is part of the bacterial fatty acid synthesis (FAS-II) pathway. In mammals, 3-hydroxy fatty acids are intermediates in the β-oxidation of fatty acids within the mitochondria[1]. However, they do not typically accumulate to high concentrations or serve as structural components of complex lipids in the same way as 2-hydroxy fatty acids.
Caption: Biosynthetic pathways of 2- and 3-hydroxytridecanoic acid.
Comparative Biological Activities
While direct comparative studies on the biological activities of 2- and 3-hydroxytridecanoic acid are limited, we can infer their likely differing and overlapping effects based on their known roles and studies on related hydroxy fatty acids.
Biological Activity
2-Hydroxytridecanoic Acid
3-Hydroxytridecanoic Acid
Supporting Evidence
Primary Role
Structural component of sphingolipids
Component of bacterial lipid A; intermediate in fatty acid β-oxidation
Potential for indirect anti-inflammatory effects through modulation of sphingolipid signaling.
Can act as a pro-inflammatory signal by mimicking lipid A components and activating TLR4. However, some studies on related 3-hydroxy fatty acids suggest potential for anti-inflammatory effects in certain contexts.
Limited direct evidence, but as a fatty acid, may possess some antimicrobial properties.
Demonstrated antifungal activity for 3-hydroxytetradecanoic acid. As a component of the bacterial membrane, its free form may disrupt microbial membranes.
The most significant difference in the biological activity of these two isomers lies in their interaction with the immune system.
3-Hydroxytridecanoic Acid as a Pro-inflammatory Mediator: As a core component of lipid A, 3-hydroxy fatty acids are potent activators of the innate immune system. The lipid A moiety of LPS is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This results in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[6]. Therefore, 3-hydroxytridecanoic acid is often considered a marker for the presence of Gram-negative bacteria and can be used to induce an inflammatory response in experimental models.
2-Hydroxytridecanoic Acid and Inflammation: The role of 2-hydroxytridecanoic acid in inflammation is less direct. Its incorporation into sphingolipids can influence the properties of cell membranes and modulate the activity of signaling proteins. While not a direct pro-inflammatory stimulus like its 3-hydroxy counterpart, alterations in the levels of 2-hydroxylated sphingolipids have been associated with inflammatory conditions. For instance, myristic acid, the parent fatty acid of both molecules, has been shown to reduce skin inflammation and nociception[4][5].
Caption: Contrasting inflammatory signaling of 2- and 3-hydroxytridecanoic acid.
Antimicrobial Activity
Free fatty acids are known to possess antimicrobial properties, primarily through the disruption of bacterial cell membranes[8][9].
3-Hydroxytridecanoic Acid: There is evidence for the antifungal activity of 3-hydroxy fatty acids. For example, 3-(R)-hydroxytetradecanoic acid isolated from Lactobacillus plantarum has demonstrated broad antifungal activity against several molds and yeasts[11]. The mechanism is likely related to the disruption of the fungal cell membrane.
2-Hydroxytridecanoic Acid: While less studied for its direct antimicrobial effects, as a fatty acid, it is plausible that 2-hydroxytridecanoic acid also exhibits some level of antimicrobial activity. However, its primary role as a structural component within mammalian cells suggests this may not be its principal biological function.
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the key biological activities discussed. These protocols are designed to be self-validating systems.
Protocol 1: Assessment of Pro-inflammatory Activity using a Macrophage Cell Line
This protocol assesses the ability of 2- and 3-hydroxytridecanoic acid to induce the production of pro-inflammatory cytokines in a murine macrophage cell line, such as RAW 264.7.
1. Cell Culture and Seeding:
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Preparation of Fatty Acid Solutions:
Prepare stock solutions of 2-hydroxytridecanoic acid and 3-hydroxytridecanoic acid in ethanol or DMSO.
On the day of the experiment, prepare working solutions by diluting the stock solutions in cell culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
3. Cell Treatment:
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
Include a vehicle control (medium with the same concentration of solvent), a negative control (medium only), and a positive control (e.g., 100 ng/mL LPS).
Incubate the plate for 24 hours.
4. Quantification of Pro-inflammatory Cytokines:
After incubation, collect the cell culture supernatants.
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
Calculate the mean and standard deviation of the cytokine concentrations for each treatment group.
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the controls.
"RAW 264.7 cells" -> "Seeding in 96-well plate" -> "Overnight incubation";
"Overnight incubation" -> "Treatment with fatty acids" [label="24 hours"];
"Treatment with fatty acids" -> "Collect supernatant";
"Collect supernatant" -> "ELISA for TNF-α and IL-6";
"ELISA for TNF-α and IL-6" -> "Data Analysis";
}
Caption: Workflow for assessing pro-inflammatory activity in macrophages.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol outlines the broth microdilution method to determine the MIC of 2- and 3-hydroxytridecanoic acid against a fungal strain, such as Candida albicans.[8][9]
1. Preparation of Fungal Inoculum:
Culture C. albicans on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
2. Preparation of Fatty Acid Dilutions:
Prepare a stock solution of each fatty acid in DMSO.
In a 96-well plate, perform a two-fold serial dilution of each fatty acid in RPMI-1640 medium to obtain a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).
3. Inoculation and Incubation:
Add 100 µL of the diluted fungal inoculum to each well containing the fatty acid dilutions.
Include a positive control (inoculum without fatty acid) and a negative control (medium only).
Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination:
The MIC is the lowest concentration of the fatty acid at which there is no visible growth of the fungus.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The positional isomerism of 2-hydroxytridecanoic acid and 3-hydroxytridecanoic acid leads to fundamentally different roles in biology. 2-hydroxytridecanoic acid is a key structural component of mammalian sphingolipids, with its biological activity mediated through the modulation of membrane properties and sphingolipid-dependent signaling pathways. In contrast, 3-hydroxytridecanoic acid is a potent pro-inflammatory molecule in the context of bacterial infections, acting as a key component of lipid A to trigger the innate immune response. While both may possess some inherent antimicrobial properties as fatty acids, their primary and most potent biological activities are distinct. Understanding these differences is crucial for researchers in drug development and cellular biology, as it informs the design of experiments and the interpretation of results when studying the roles of these and other hydroxy fatty acids in health and disease.
References
BenchChem. (2025).
Fautz, E., Rosenfelder, G., & Grotjahn, L. (1979). Iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents of some gliding bacteria. Journal of bacteriology, 140(3), 852–858.
Hassan, M., Kjos, M., & Nes, I. F. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules (Basel, Switzerland), 23(4), 844.
Zorz, J. K., Yost, C. K., & Hrynets, Y. (2020). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Biomolecules, 10(11), 1533.
Jenske, R., & Vetter, W. (2009). Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. Food chemistry, 114(3), 1122-1129.
Li, Y., Wang, Y., Zhang, R., & Li, X. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5216–5224.
Huang, C. B., & Alimova, Y. (2016). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 71, 58–62.
Toborek, M., & Hennig, B. (2001). Measurement of inflammatory properties of fatty acids in human endothelial cells. Methods in molecular medicine, 55, 235–244.
Jenske, R., & Vetter, W. (2008). Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples. Journal of agricultural and food chemistry, 56(24), 11578–11583.
BenchChem. (2026).
Hama, H. (2010). Fatty acid 2-hydroxylation in mammalian sphingolipid biology. Biochimica et biophysica acta, 1801(4), 405–414.
Almanza-Pérez, J. C., Gallardo-Casas, C. A., & Campos-Peña, V. (2021). Myristic acid reduces skin inflammation and nociception. Journal of food biochemistry, 45(11), e14013.
Harvey, K. A., Walker, C. L., & Pavlina, T. M. (2013). Differential Effect of 14 Free Fatty Acids in the Expression of Inflammation Markers on Human Arterial Coronary Cells. Journal of agricultural and food chemistry, 61(40), 9689–9696.
Weylandt, K. H., Serini, S., & Chen, Y. Q. (2015). Experimental Evidence of ω-3 Polyunsaturated Fatty Acid Modulation of Inflammatory Cytokines and Bioactive Lipid Mediators.
Cominelli, F., Arseneault, R., & Rodriguez-Palacios, A. (2024). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. Nutrients, 16(18), 2845.
Georgiades, P., Tsiaka, T., & Tzakos, A. G. (2020). Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis. Journal of medicinal chemistry, 63(21), 12666–12681.
Almanza-Pérez, J. C., Gallardo-Casas, C. A., & Campos-Peña, V. (2021). Myristic acid reduces skin inflammation and nociception. Journal of food biochemistry, 45(11), e14013.
Eckert, J. H., & Ecker, J. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4884.
BenchChem. (2025). Application Notes and Protocols for Studying Bacterial Fatty Acid Synthesis with Nilofabicin. BenchChem.
Intapun, J., & Sirikesorn, L. (2019). Commercial virgin coconut oil: assessment of antimicrobial potential. Asian Journal of Food and Agro-Industry, 2(04), 799-805.
Wang, Y., Liu, Y., & Liu, X. (2023). Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells. Molecular omics, 19(7), 601–610.
Eckert, J. H., & Ecker, J. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4884.
Morrow, J. D., & Roberts, L. J. (1994). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in enzymology, 233, 163–174.
Čelan, M., & Meden, A. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules (Basel, Switzerland), 13(3), 625–640.
El-Nashar, H. A. S., & El-Kenawy, A. E. M. (2022). Anti-Inflammatory Activity of Two new Acylic C18 Hydroxy Unsaturated Fatty Acids from The Gum Resin of Styrax benzoin in RAW264.7 macrophages. Egyptian Journal of Chemistry, 65(6), 33-39.
Chen, X., & Li, H. (2025). Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities. Natural product research, 1–6.
Sjögren, J., Magnusson, J., & Broberg, A. (2003). Antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14. Applied and environmental microbiology, 69(12), 7554–7557.
Scanu, A., & Oliviero, F. (2022). Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout. International journal of molecular sciences, 23(21), 13117.
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Science.gov. (n.d.). significant anti-inflammatory properties: Topics by Science.gov. Retrieved from [Link]
Structural Isomers of Hydroxytridecanoic Acid: A Comparative Guide to Chromatographic Separation Modalities
Executive Summary Hydroxytridecanoic acid (C₁₃H₂₆O₃) exists in several biologically and environmentally significant positional isomers. Because these isomers share identical molecular weights (230.34 g/mol ) and similar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Hydroxytridecanoic acid (C₁₃H₂₆O₃) exists in several biologically and environmentally significant positional isomers. Because these isomers share identical molecular weights (230.34 g/mol ) and similar physicochemical properties, resolving them requires robust analytical strategies. This guide objectively compares the two gold-standard methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, self-validating protocols and mechanistic insights for application scientists.
Biological Context of Positional Isomers
The precise separation and quantification of hydroxytridecanoic acid isomers are critical across multiple research domains:
2-Hydroxytridecanoic acid (
α
-hydroxy): Often associated with specific sphingolipid metabolisms and structural elucidation of rare lipids.
3-Hydroxytridecanoic acid (
β
-hydroxy): A critical internal standard for the absolute quantification of Gram-negative bacterial lipopolysaccharides (LPS) and a key dynamic metabolite monitored in gut microbiota modulation studies[1].
13-Hydroxytridecanoic acid (
ω
-hydroxy): A terminal hydroxy fatty acid utilized as a highly specific fingerprint biomarker for tracing the atmospheric transport of soil microorganisms and terrestrial higher plant waxes[2].
Strategic Modality Selection: GC-MS vs. LC-MS/MS
When selecting a separation modality, researchers must balance the need for absolute isomeric resolution against sample throughput and sensitivity.
Quantitative Comparison of Separation Modalities
Parameter
GC-MS (EI-SIM)
LC-MS/MS (ESI-MRM)
Sample Preparation
Complex (Requires dual derivatization)
Streamlined (Direct injection after extraction)
Isomer Resolution
Exceptional (Baseline separation of
α
,
β
,
ω
isomers)
Why derivatize for GC-MS?
Hydroxy fatty acids contain both a highly polar carboxylic acid (-COOH) and a hydroxyl (-OH) group. At high GC operating temperatures, these groups cause severe hydrogen bonding with the silanol groups of the stationary phase, leading to peak tailing and thermal degradation. Methylation of the carboxyl group (using BF₃/methanol) and silylation of the hydroxyl group (using BSTFA) eliminates these hydrogen bond donors, dramatically increasing volatility and thermal stability. Furthermore, the bulky trimethylsilyl (TMS) ether directs electron ionization (EI) fragmentation, yielding highly specific diagnostic ions that easily differentiate the 2-OH, 3-OH, and 13-OH positions based on cleavage proximity.
Why use MRM in LC-MS/MS?
Reversed-phase LC separates the isomers based on subtle hydrophobicity differences. The terminal 13-OH isomer interacts differently with the C18 stationary phase than the sterically hindered 2-OH or 3-OH isomers. However, to ensure absolute specificity in complex biological matrices (like plasma or feces), Multiple Reaction Monitoring (MRM) is employed. In negative Electrospray Ionization (ESI-), the molecules form stable [M-H]⁻ precursor ions (m/z 229.2). Collision-induced dissociation (CID) of the 3-OH isomer specifically yields a product ion at m/z 59 (corresponding to the acetate fragment), allowing for precise quantification even if chromatographic baseline resolution is incomplete[3].
Analytical Workflow
Fig 1: Analytical workflow for chromatographic separation of hydroxytridecanoic acid isomers.
Self-Validating Check: The presence of the m/z 73 ion (TMS cation) in the MS spectra confirms successful silylation. If peak tailing is observed, the silylation reagent may be degraded by moisture.
Acid Hydrolysis : Spike 25 µL of the biological sample with 50 ng of 3-hydroxytridecanoic acid (internal standard). Add 75 µL of 150 mM NaCl and 300 µL of 8 M HCl. Incubate at 90°C for 4 hours to cleave ester/amide bonds.
Liquid-Liquid Extraction (LLE) : Add 600 µL of distilled water and 5 mL of hexane. Vortex vigorously. Extract the upper organic layer and evaporate to dryness under a gentle N₂ stream.
Methylation : Add 250 µL of boron trifluoride/methanol (1:9, v/v). Incubate at 60°C for 30 minutes to form methyl esters. Evaporate under N₂.
Silylation : Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous dichloromethane. Incubate at 60°C for 30 minutes to form TMS ethers.
GC-MS Acquisition : Inject 1 µL into a GC-MS equipped with an HP-5MS column (or equivalent). Use a temperature gradient starting at 100°C, ramping to 300°C at 10°C/min. Operate the MS in Selected Ion Monitoring (SIM) mode targeting the specific [M-15]⁺ ions of the derivatized isomers.
Self-Validating Check: Monitor the baseline noise of the m/z 59 product ion. If high background is observed, ensure the use of ultra-pure, endotoxin-free reagents, as environmental contamination easily skews trace-level hydroxy fatty acid quantitation.
Acid Hydrolysis & Extraction : Perform hydrolysis and LLE extraction identical to steps 1 and 2 of the GC-MS protocol.
Reconstitution : Solubilize the dried extract in 50 µL of LC-MS grade ethanol or the initial mobile phase[3].
Chromatographic Separation : Inject 3 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Maintain column temperature at 45°C.
Mobile Phase A: 5 mM Ammonium formate + 0.1% formic acid in water.
Mobile Phase B: 95% Acetonitrile.
Gradient: 55% A for 0.5 min, ramp to 100% B in 2.5 min, hold at 100% B for 5 min[3].
MS/MS Acquisition : Operate a triple quadrupole mass spectrometer in ESI negative mode. Monitor the MRM transition: Precursor m/z 229.2 → Product m/z 59. Set collision energy to 12 V[3].
A Senior Application Scientist’s Guide to Assessing the Purity of Synthetic 2-Hydroxytridecanoic Acid Standards
In the realms of lipidomics, metabolic research, and drug development, the integrity of your experimental data is inextricably linked to the quality of your reference standards. For researchers working with 2-hydroxytrid...
Author: BenchChem Technical Support Team. Date: April 2026
In the realms of lipidomics, metabolic research, and drug development, the integrity of your experimental data is inextricably linked to the quality of your reference standards. For researchers working with 2-hydroxytridecanoic acid, a molecule of increasing interest as a biomarker and a component of complex lipids, the assumption of purity is a risk that cannot be afforded. This guide provides an in-depth comparison of analytical methodologies for validating the chemical, structural, and stereochemical purity of synthetic 2-hydroxytridecanoic acid standards, moving beyond mere protocols to explain the fundamental causality behind our analytical choices.
I. The Orthogonal Approach: A Self-Validating Purity Assessment Workflow
No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that an impurity missed by one method is likely to be detected by another. Our recommended workflow integrates chromatographic separations for identifying and quantifying impurities with spectroscopic methods for unequivocal structural confirmation.
Part 1: Physicochemical Hazard Profile & Disposal Implications
As a Senior Application Scientist, I understand that the integrity of your laboratory operations relies just as heavily on backend safety and disposal protocols as it does on your primary assays. 2-Hydroxytridecanoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that the integrity of your laboratory operations relies just as heavily on backend safety and disposal protocols as it does on your primary assays.
2-Hydroxytridecanoic acid (CAS: 19790-87-5; or 405552-38-7 for the 2R-enantiomer) is a 13-carbon α-hydroxy fatty acid (α-HFA)[1]. In drug development and lipidomics, α-HFAs are frequently utilized as internal standards or studied as precursors to Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a novel class of bioactive lipids with anti-diabetic and anti-inflammatory properties[2].
While the chemical itself is not classified as an acutely toxic EPA P-listed or U-listed substance, its physicochemical properties—and the harsh organic solvents required to extract and analyze it—demand strict adherence to Resource Conservation and Recovery Act (RCRA) disposal guidelines[3].
Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-Hydroxytridecanoic acid waste streams.
To design a self-validating disposal system, we must first understand the causality behind the chemical's behavior. The 13-carbon aliphatic tail renders this molecule highly hydrophobic. Unlike short-chain organic acids (e.g., acetic acid) which can be neutralized and disposed of via the sanitary sewer, long-chain fatty acids will precipitate out of aqueous solutions, coat plumbing infrastructure, and cause severe blockages[4]. Drain disposal is strictly prohibited.
Strictly prohibits sink/drain disposal , even after neutralization[4].
Solvent Solubility
Soluble in Chloroform, Methanol, Ethanol, DMSO
The solvent matrix dictates the EPA RCRA liquid waste code (e.g., D001 vs. D022)[3].
Part 2: Operational Disposal Protocols
In lipidomics workflows, 2-Hydroxytridecanoic acid is rarely handled in isolation; it is typically dissolved in complex solvent matrices (e.g., Folch or Bligh-Dyer extractions). Your disposal strategy must be dictated by the solvent matrix , not just the lipid.
Workflow 1: Solid Waste Disposal (Unused or Spilled Powder)
Causality: Solid organic acids must be incinerated at high temperatures to ensure complete combustion without generating hazardous leachates in landfills.
Collection: Using a dedicated, static-free scoopula, transfer any unused, expired, or spilled 2-Hydroxytridecanoic acid powder into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container[6].
Containment & Sealing: Ensure the cap is tightly secured. Do not use standard laboratory trash bags or biohazard bags, as this is chemical waste[5].
Manifesting: Affix a standard Environmental Health and Safety (EHS) hazardous waste label. Declare the contents as "100% 2-Hydroxytridecanoic Acid - Non-Hazardous Organic Solid Waste"[7].
Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) within secondary containment until routine EHS pickup[5][6].
Causality: Lipid extractions heavily rely on Chloroform. Mixing chlorinated solvents with non-halogenated waste is a critical safety failure. Commercial incinerators require specialized scrubbers to process halogens; incinerating them improperly releases highly toxic dioxin and furan gases[3].
Matrix Verification: Confirm the presence of chloroform, dichloromethane (DCM), or any other halogenated solvent in your lipid extract.
Segregation: Route this mixture exclusively to a designated Halogenated Organic Waste carboy[8].
Volume Control: Fill the liquid waste container to no more than 80% capacity . This critical step prevents over-pressurization from solvent vapor expansion[6][7].
EPA Classification: Label the container with all constituents (e.g., "Chloroform 60%, Methanol 30%, Water 10%, 2-Hydroxytridecanoic Acid <1%"). This waste stream is regulated under EPA RCRA Code D022 (Toxicity characteristic for chloroform)[3].
Strict Prohibition: Never allow the solvent to evaporate in a fume hood as a shortcut for disposal. This violates EPA fugitive emission regulations[5][7].
Causality: When preparing mobile phases for LC-MS/MS or storing stock solutions, the lipid is often dissolved in pure Methanol, Ethanol, or DMSO. These lack halogens but are highly flammable.
Matrix Verification: Confirm the absolute absence of chlorinated or fluorinated solvents.
Segregation: Pour the waste into a Non-Halogenated Organic Waste container[5].
EPA Classification: Label the container appropriately (e.g., "Methanol 99%, 2-Hydroxytridecanoic Acid 1%"). Because of the alcohol content, this waste stream is regulated under EPA RCRA Code D001 (Ignitability)[3][4].
Part 3: Spill Response & Decontamination Plan
A self-validating safety system requires a pre-planned response to accidental releases.
Assessment: Immediately determine if the spill is a solid powder or a solvent solution[9].
Solid Spill Recovery: Don standard PPE (nitrile gloves, lab coat, safety goggles). Do not dry-sweep, as this aerosolizes the waxy powder. Gently wipe up the powder using a damp paper towel (moistened with a small amount of methanol) and place all contaminated materials into a solid chemical waste container[9].
Liquid Spill Recovery: If the lipid is dissolved in a flammable solvent, immediately eliminate all ignition sources. Apply an inert, chemically compatible absorbent material (e.g., vermiculite or universal spill pads) to the liquid. Once absorbed, collect the saturated pads and dispose of them in a sealed solid hazardous waste container[9].
Part 4: Waste Segregation Workflow Visualization
To ensure absolute compliance on the laboratory floor, utilize the following decision tree for rapid waste routing.
Decision tree for the segregation and disposal of 2-Hydroxytridecanoic acid laboratory waste.
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